molecular formula C9H12ClNO2 B2552757 3-(Pyridin-4-yl)butanoic acid hydrochloride CAS No. 2044722-48-5

3-(Pyridin-4-yl)butanoic acid hydrochloride

Cat. No.: B2552757
CAS No.: 2044722-48-5
M. Wt: 201.65
InChI Key: ZTDBIXHLRQDQES-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)butanoic acid hydrochloride is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features both a pyridine heterocycle and a carboxylic acid functional group, making it a versatile precursor for the development of more complex molecules . The molecular formula is C 9 H 12 ClNO 2 and it has a molecular weight of 201.65 g/mol . Its specific CAS registry number is 2044722-48-5 . Researchers utilize this and related pyridine-butanoic acid derivatives as key intermediates in the synthesis of potential pharmaceutical candidates . The structural motif of a carboxylic acid chain linked to a pyridine ring is often explored in drug discovery for its potential to interact with various biological targets. The compound requires careful handling and storage, and it is typically shipped using cold-chain transportation protocols to ensure stability . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-pyridin-4-ylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDBIXHLRQDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 3-(Pyridin-4-yl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Pyridin-4-yl)butanoic acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)butanoic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridine-based scaffolds are integral to numerous FDA-approved pharmaceuticals, valued for their ability to engage in biologically relevant interactions and serve as versatile synthetic platforms.[1][2] This document delineates the core molecular characteristics, proposes a detailed synthetic and purification workflow, outlines robust analytical characterization methodologies, and discusses potential applications in drug discovery. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this valuable molecule.

The Strategic Importance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is one of the most prevalent N-heterocyclic structures in the landscape of pharmaceuticals.[2][3] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts unique physicochemical properties. It acts as a hydrogen bond acceptor, can be protonated to improve aqueous solubility, and alters the electronic distribution of the ring, making it a privileged scaffold in drug design.[3] This influences the molecule's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target binding.

Compounds incorporating a pyridine nucleus are found in a wide array of therapeutic agents, from antituberculars like isoniazid to anticancer drugs such as abiraterone acetate.[2] The addition of a carboxylic acid functional group, as seen in 3-(Pyridin-4-yl)butanoic acid, further enhances the molecule's potential by providing a key site for ionic interactions with biological targets or for derivatization to create esters and amides, thus serving as a versatile building block for more complex molecular architectures.[1][3]

Core Molecular Profile of 3-(Pyridin-4-yl)butanoic acid HCl

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research.

Chemical Identity and Structure

The hydrochloride salt form is typically preferred for its improved stability and handling characteristics compared to the free base.

Identifier Value Source
Compound Name 3-(Pyridin-4-yl)butanoic acid hydrochloridePubChem
Molecular Formula (Free Base) C₉H₁₁NO₂[4]
Molecular Weight (Free Base) 165.19 g/mol [5]
Molecular Formula (HCl Salt) C₉H₁₂ClNO₂Calculated
Molecular Weight (HCl Salt) 201.65 g/mol Calculated
Canonical SMILES CC(CC(=O)O)C1=CC=NC=C1[4]
InChIKey (Free Base) KYSQGRVBIOODEO-UHFFFAOYSA-N[4]

The relationship between the free base and its hydrochloride salt is a simple acid-base reaction, critical for its purification and application.

G FB 3-(Pyridin-4-yl)butanoic acid (Free Base) C₉H₁₁NO₂ HCL_Salt 3-(Pyridin-4-yl)butanoic acid HCl (Hydrochloride Salt) C₉H₁₂ClNO₂ FB->HCL_Salt + HCl (Protonation of Pyridine N) HCL_Salt->FB + Base (e.g., NaHCO₃) (Deprotonation) HCl_reagent HCl (Hydrochloric Acid) Water Water / Solvent

Caption: Acid-base equilibrium of the target compound.

Calculated Physicochemical Properties

Predicted properties provide initial guidance for experimental design, such as solvent selection for reactions and purification.

Property Value Source
XLogP (Predicted) 0.9[4]
Monoisotopic Mass (Free Base) 165.07898 Da[4]
Hydrogen Bond Donor Count 1 (from COOH)PubChem
Hydrogen Bond Acceptor Count 3 (from N, C=O)PubChem
Rotatable Bond Count 3PubChem

Synthesis and Purification Strategy

While no direct, peer-reviewed synthesis for 3-(Pyridin-4-yl)butanoic acid is readily available in the literature, a robust synthetic route can be proposed based on established organic chemistry principles and analogous transformations reported for related compounds.[6]

Proposed Synthetic Workflow

The overall strategy involves the synthesis of the free base ester, followed by hydrolysis and subsequent conversion to the stable hydrochloride salt. This multi-step process allows for purification at intermediate stages, ensuring high final purity.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis and Hydrolysis

This protocol is a representative example. Researchers should optimize conditions based on their specific starting materials.

  • Ester Formation: The synthesis would likely begin with a conjugate addition of a suitable pyridine-containing nucleophile to an α,β-unsaturated ester like ethyl crotonate, or via a coupling reaction.

  • Acid-Catalyzed Hydrolysis (Adapted from similar procedures[6]):

    • To the crude ester intermediate, add a mixture of glacial acetic acid (e.g., 5 volumes) and concentrated hydrochloric acid (e.g., 2 volumes).

    • Rationale: Using a strong acid like HCl in a compatible organic acid solvent ensures complete hydrolysis of the ester to the carboxylic acid. The excess HCl also protonates the pyridine ring.

    • Heat the reaction mixture at reflux (approx. 100-110 °C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude hydrochloride salt.

Detailed Experimental Protocol: Purification and Isolation
  • Crude Product Isolation:

    • The residue from the hydrolysis step is triturated with a suitable anti-solvent, such as diethyl ether or ethyl acetate, to precipitate the crude hydrochloride salt.

    • Rationale: The ionic salt is generally insoluble in nonpolar organic solvents, allowing for separation from uncharged organic impurities.

    • The solid is collected by vacuum filtration and washed with the anti-solvent.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of a hot polar solvent, such as methanol, ethanol, or an ethanol/water mixture.

    • Rationale: Recrystallization is a powerful purification technique for crystalline solids. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization and Quality Control

A panel of orthogonal analytical techniques is essential to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a highly deshielded, often broad singlet between 10-12 ppm, which is characteristic of the carboxylic acid proton.[7] Protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), and the aliphatic protons of the butanoic acid chain will be found in the 1-3 ppm range. The signal for the N-H proton of the pyridinium hydrochloride may also be visible, often as a broad peak.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (170-180 ppm). Aromatic carbons of the pyridine ring will be in the 120-150 ppm range, with the aliphatic carbons appearing upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • A very broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[7]

  • A strong C=O (carbonyl) stretching band should appear around 1710-1740 cm⁻¹.[6]

  • C=N and C=C stretching vibrations from the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 166.086.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Technique Expected Observation Rationale
¹H NMR Broad singlet at 10-12 ppm; aromatic signals at 7-9 ppm.Confirms carboxylic acid proton and pyridine ring structure.[7]
IR Broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹).Confirms presence of carboxylic acid functional group.[6][7]
MS (ESI+) [M+H]⁺ peak at m/z ≈ 166.086.Confirms the molecular weight of the free base.[4]
Purity (HPLC) >95% (typical target).Quantifies the purity of the final compound.

Applications in Research and Drug Development

3-(Pyridin-4-yl)butanoic acid HCl is not just a molecule, but a tool for innovation.

  • Versatile Building Block: The dual functionality of the pyridine ring and the carboxylic acid makes this compound an ideal starting point for library synthesis. The carboxylic acid can be converted to amides, esters, or other functional groups, while the pyridine ring can participate in various coupling reactions if further functionalized.[1]

  • GABA Analogues & CNS Research: The butanoic acid moiety is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6] This structural similarity suggests potential applications in the development of novel CNS-active agents, where the pyridine ring can be used to modulate properties like blood-brain barrier penetration and target receptor affinity.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key pharmacophoric features (hydrogen bond donor/acceptor, aromatic ring), it is an excellent candidate for FBDD screening campaigns to identify initial hits against novel protein targets.

Handling, Storage, and Safety

  • Handling: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be treated as a potential irritant.

  • Storage: The hydrochloride salt is expected to be a stable, crystalline solid. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.[8]

Conclusion

3-(Pyridin-4-yl)butanoic acid hydrochloride represents a strategically important chemical entity for researchers in the pharmaceutical sciences. Its structure embodies the advantageous features of the pyridine scaffold combined with the versatile reactivity of a carboxylic acid. This guide provides the foundational knowledge—from molecular properties and a reasoned synthetic approach to robust analytical validation—necessary for its effective integration into drug discovery and development programs. By understanding the causality behind the protocols, scientists can better troubleshoot, optimize, and innovate in their research endeavors.

References

  • PubChem. 3-(pyridin-4-yl)butanoic acid hydrochloride. Available from: [Link]

  • Islam, M. R., et al. (2021). Synthesis of 4-(3-aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37-47. Available from: [Link]

  • PubChem. 3-Pyridinebutanoic acid. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Cryst., E80, 388-391. Available from: [Link]

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. Available from: [Link]

  • FooDB. 4-Hydroxy-4-(3-pyridyl)-butanoic acid. Available from: [Link]

  • Pharmaffiliates. (2026). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available from: [Link]

  • Schmalz, H.-G. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 79(3), 535-545. Available from: [Link]

  • Ali, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Available from: [Link]

  • Wikipedia contributors. Butyric acid. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Google Patents. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

Comprehensive Characterization of 3-(Pyridin-4-yl)butanoic Acid HCl: Dissociation Constants and Solubility Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Dissociation Constants of 3-(Pyridin-4-yl)butanoic Acid Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Architecture

3-(Pyridin-4-yl)butanoic acid hydrochloride is a critical amphoteric building block often utilized in the synthesis of bioactive pharmacophores.[1] As a hydrochloride salt, it exists in a protonated, cationic state, necessitating precise pH manipulation during formulation and catalysis.

Understanding the ionization behavior of this molecule is not merely a matter of data collection but a prerequisite for predicting lipophilicity (LogD) , membrane permeability , and salt disproportionation risk .

Structural Ionization Centers

The molecule features two distinct ionizable groups that define its physicochemical behavior:

  • Carboxylic Acid (C1): The hydrophilic tail responsible for low-pH solubility and H-bond donation.[1]

  • Pyridinium Nitrogen (N1): The aromatic center. In the HCl salt form, this nitrogen is protonated (

    
    ), rendering the molecule cationic.
    

Theoretical Framework & Predicted Constants

In the absence of a singular, absolute literature value for this specific isomer, we derive high-confidence dissociation constants based on structural analogs (e.g., 3-(pyridin-4-yl)propanoic acid) and Hammett equation principles for 4-substituted pyridines.[1]

Ionization Equilibria

The dissociation proceeds in a stepwise manner from the fully protonated cation (


) to the zwitterion (

) and finally to the anion (

).[1]


Derived Dissociation Constants (25°C, I = 0.1 M)
ParameterIonization CenterEstimated ValueMechanistic Rationale
pKa₁ Carboxylic Acid (-COOH)3.05 ± 0.15 The electron-withdrawing field effect of the cationic pyridinium ring (β-position) significantly increases acidity compared to unsubstituted butyric acid (pKa 4.82).[1]
pKa₂ Pyridinium Nitrogen (Py-H⁺)5.95 ± 0.10 4-alkylpyridines typically exhibit pKa ~6.[1]02. The distant carboxylate anion exerts a mild stabilizing effect, maintaining basicity near the parent heterocycle.
pI Isoelectric Point4.50 Calculated as

.[1] At this pH, net charge is zero, corresponding to minimum solubility.

Critical Insight: The proximity of the positively charged pyridine ring to the carboxyl group (separated by a 2-carbon spacer) creates a strong inductive effect that lowers the pKa of the carboxylic acid relative to standard aliphatic acids.[1]

Visualization of Ionization Pathways

The following diagram illustrates the species distribution and proton transfer pathway.

IonizationPathway cluster_legend Solvent Environment Cation Cationic Species (H₂L⁺) pH < 2.0 Soluble Zwitterion Zwitterionic Species (HL±) pH 3.1 - 5.9 Net Charge 0 (Precipitation Risk) Cation->Zwitterion pKa₁ ≈ 3.05 (-H⁺ from COOH) Anion Anionic Species (L⁻) pH > 7.0 Soluble Zwitterion->Anion pKa₂ ≈ 5.95 (-H⁺ from PyH⁺)

Caption: Stepwise deprotonation pathway of 3-(Pyridin-4-yl)butanoic acid HCl, highlighting the solubility-limiting zwitterionic window.

Experimental Protocol: Potentiometric Determination

To validate these values in your specific formulation matrix, rely on Potentiometric Titration . This method is superior to UV-metric techniques for this compound due to the weak chromophore overlap between species.[1]

Reagents & Setup[1][2]
  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO₂ affects pKa₁ accuracy).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Apparatus: Automated titrator with a glass combination electrode (Ag/AgCl reference).

Step-by-Step Workflow
  • System Calibration:

    • Calibrate pH electrode using buffers 1.68, 4.01, 7.00, and 10.01. Slope must be ≥ 98%.[1]

  • Sample Preparation:

    • Weigh ~50 mg of 3-(Pyridin-4-yl)butanoic acid HCl (approx. 0.2 mmol).[1]

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: Since the sample is an HCl salt, the initial pH will be acidic (< 2.5).

  • Titration Execution:

    • Titrate with 0.1 M NaOH.[1][2]

    • Dosing: Dynamic dosing (min 0.01 mL, max 0.1 mL) based on dE/dV.

    • Range: Titrate from initial pH (~2) to pH 11 to capture both inflection points.

  • Data Processing:

    • Convert Volume (NaOH) vs. pH data into a Bjerrum Protonation Plot (

      
       vs pH).
      
    • 
       (average protons bound) will range from 2 (start) to 0 (end).[1]
      
    • pKa₁ is the pH where

      
      .
      
    • pKa₂ is the pH where

      
      .
      
Self-Validating Logic (Quality Control)[1]
  • The Chloride Check: Calculate the first equivalence point. Since you start with the HCl salt, the first "jump" in pH might be obscured if excess free HCl is present. Ensure the amount of NaOH consumed matches the theoretical stoichiometry of the salt.

  • CO₂ Exclusion: If the curve drifts at pH > 8, atmospheric CO₂ is interfering. Use an argon blanket.[1]

Implications for Drug Development

Solubility Profile (LogS)

The solubility of 3-(Pyridin-4-yl)butanoic acid is highly pH-dependent, following a U-shaped curve characteristic of ampholytes.[1]

pH RegionDominant SpeciesSolubility Prediction
pH 1.2 (Gastric) Cation (

)
High (> 50 mg/mL)
pH 4.5 (Intestinal) Zwitterion (

)
Minimum (Intrinsic Solubility,

)
pH 7.4 (Blood) Anion (

)
High (Formation of Na-salt)
Lipophilicity (LogD)

LogD is dynamic.[1] While the LogP (neutral zwitterion) is estimated at 0.6 , the LogD drops significantly at physiological pH.

  • LogD₅.₅: ~0.7 (Maximum lipophilicity, best for membrane permeation).

  • LogD₇.₄: ~ -1.4 (Hydrophilic, low passive permeability).[1]

Workflow Visualization: Titration Logic

The following logic flow ensures the experimentalist distinguishes between salt neutralization and intrinsic pKa determination.

TitrationWorkflow Start Dissolve HCl Salt (Initial pH ~2.0) Titrate1 Add NaOH (0.1 M) Neutralize Free HCl & Carboxyl Start->Titrate1 Point1 First Inflection (pH ~4.5) Completion of COOH -> COO⁻ Titrate1->Point1 Buffer Region 1 (pKa₁) Titrate2 Continue NaOH Addition Deprotonate Pyridinium Point1->Titrate2 Point2 Second Inflection (pH ~7.5) Completion of PyH⁺ -> Py Titrate2->Point2 Buffer Region 2 (pKa₂) Calc Calculate pKa via Bjerrum Plot Analysis Point2->Calc

Caption: Operational workflow for the potentiometric titration of the hydrochloride salt.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

  • PubChem. (2025).[1][3] 3-(Pyridin-4-yl)propanoic acid (Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for pyridine substituent effects).[1][3][4][5][6]

  • EPA CompTox Dashboard. (2025). Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency.[1] Available at: [Link][1]

Sources

An In-depth Technical Guide to 3-(Pyridin-4-yl)butanoic Acid and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-4-yl)butanoic acid is a pyridine-containing carboxylic acid. The pyridine motif is a common structural feature in many pharmaceuticals and biologically active compounds, valued for its ability to participate in hydrogen bonding and its overall favorable pharmacokinetic properties. The butanoic acid side chain provides a handle for further chemical modification and can influence the molecule's polarity and interaction with biological targets. This technical guide provides a comprehensive overview of the available information on 3-(Pyridin-4-yl)butanoic acid and its hydrochloride salt, including its chemical identifiers, predicted properties, a proposed synthetic route, and safety considerations. It is important to note that this compound is not extensively documented in publicly available scientific literature, and therefore, some of the information presented is based on predictions and established chemical principles.

Core Identifiers and Chemical Structure

A definitive CAS number for 3-(Pyridin-4-yl)butanoic acid hydrochloride has not been found in major chemical databases. The information below pertains to the free base, 3-(Pyridin-4-yl)butanoic acid. The hydrochloride salt is readily formed by treating the free base with hydrochloric acid.

IdentifierValueSource
Compound Name 3-pyridin-4-ylbutanoic acidPubChem[1]
Molecular Formula C9H11NO2PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Canonical SMILES CC(CC(=O)O)C1=CC=NC=C1PubChem[1]
InChI InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)PubChem[1]
InChIKey KYSQGRVBIOODEO-UHFFFAOYSA-NPubChem[1]
Chemical Structures

Synthetic_Route cluster_main Proposed Synthesis of 3-(Pyridin-4-yl)butanoic acid cluster_hcl_formation Hydrochloride Salt Formation 4-Methylpyridine 4-Methylpyridine 4-Picolyl-lithium 4-Picolyl-lithium 4-Methylpyridine->4-Picolyl-lithium n-BuLi THF, -78 °C Intermediate_1 Intermediate_1 4-Picolyl-lithium->Intermediate_1 1. Propylene oxide 2. H₂O workup Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 PBr₃ Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 NaCN DMSO 3-(Pyridin-4-yl)butanoic acid 3-(Pyridin-4-yl)butanoic acid Intermediate_3->3-(Pyridin-4-yl)butanoic acid H₃O⁺ Heat 3-(Pyridin-4-yl)butanoic acid hydrochloride 3-(Pyridin-4-yl)butanoic acid hydrochloride 3-(Pyridin-4-yl)butanoic acid->3-(Pyridin-4-yl)butanoic acid hydrochloride HCl in Ether

Sources

Thermodynamic Stability Profiling of Pyridine-Substituted Butanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical Solid-State Development

Executive Summary

The thermodynamic stability of pyridine-substituted butanoic acid salts represents a complex physicochemical challenge due to the zwitterionic potential of the parent moiety. The proximity of the pyridine nitrogen pKa (~5.3) and the carboxylate pKa (~4.8) creates a "proton-transfer twilight zone," where the distinction between a true salt and a co-crystal is often governed by lattice energy rather than solution-state proton transfer alone.[1]

This guide provides a rigorous framework for assessing, predicting, and validating the thermodynamic stability of these salts. It moves beyond empirical screening to a first-principles approach, integrating lattice energy theory with practical solid-state characterization.[1]

The Physicochemical Landscape: The Zwitterionic Challenge

The core structural motif—a pyridine ring linked to a butanoic acid chain—presents a unique ionization profile. Unlike simple bases, this moiety is amphoteric.[1]

The pKa Interplay

Thermodynamic stability in the solid state is heavily influenced by the


 rule. For a salt to be thermodynamically favored over a co-crystal or free acid/base, the difference between the pKa of the base and the acid counter-ion generally needs to be 

.[2]
  • Pyridine Moiety (Base):

    
     (Conjugate acid acidity)[1][3]
    
  • Butanoic Acid Moiety (Acid):

    
    [1][4]
    

Implication: The molecule can self-neutralize to form a zwitterion in the solid state. To form a stable salt at the pyridine nitrogen, a strong acid (pKa < 2) is required. To form a salt at the carboxylate, a strong base (pKa > 10) is required.[2] Weak counter-ions will likely result in disproportionation or co-crystal formation.[1]

Speciation Diagram

The following diagram illustrates the charge state sensitivity to pH, which dictates the crystallization window for stable salts.

Speciation Cation Cationic Species (Pyridine-H+ / -COOH) pH < 3.0 Zwitterion Zwitterionic Species (Pyridine-H+ / -COO-) pH 4.8 - 5.3 Cation->Zwitterion +OH- (Deprotonation 1) Zwitterion->Cation +H+ (Re-acidification) Anion Anionic Species (Pyridine / -COO-) pH > 7.0 Zwitterion->Anion +OH- (Deprotonation 2)

Figure 1: pH-dependent speciation of pyridine-butanoic acid derivatives.[1] Salt formation requires driving the equilibrium to the far left (Acid Salts) or far right (Base Salts).

Thermodynamic Drivers of Salt Stability

The stability of a salt is not merely a function of its melting point but of its Crystal Lattice Energy (


)  relative to the solvation energy and the free energy of the amorphous form.
The Lattice Energy Equation

For a pyridine-substituted butanoic acid salt, the thermodynamic stability (


) is dominated by the enthalpy of fusion (

) and the packing efficiency.

[1]

High-melting salts (e.g., Mesylates, Fumarates) typically exhibit higher lattice energies, which correlates with:

  • Reduced Hygroscopicity: Tighter packing leaves fewer voids for water sorption.[1]

  • Chemical Stability: Reduced molecular mobility prevents decarboxylation or oxidation of the pyridine ring.

Counter-Ion Selection Logic

Based on the "Rule of 3" and lattice energy principles, the following counter-ions are recommended for this specific moiety:

Counter-Ion ClassExamplesRationale for Pyridine-Butanoic AcidThermodynamic Risk
Strong Acids HCl, HBrEnsures protonation of Pyridine N (

).[1]
High: Volatility of HCl; risk of hydrate formation.
Sulfonic Acids Methanesulfonic (Mesylate)High lattice energy; non-volatile; forms robust H-bond networks.[1]Low: Generally the "Gold Standard" for weak bases.
Dicarboxylic Acids Fumaric, MaleicPotential for 2:1 stoichiometry; cross-linking stabilizes lattice.[1]Medium: May form co-crystals due to insufficient

.[1]
Alkali Metals Sodium (Na+)Targets the carboxylic acid tail.High: Often hygroscopic; forms soaps/gels (fatty acid nature).[1]

Experimental Protocol: The "Smart Screen"

Do not rely on random solvent evaporation.[1] Use this targeted thermodynamic protocol to identify the stable polymorph.

Phase 1: Stoichiometric Control & Solvent Selection

Objective: Avoid oiling out (common with fatty acid chains) and ensure salt formation.[1]

  • Preparation: Dissolve 100 mg of the pyridine-butanoic acid derivative in a polar solvent (Ethanol or Isopropanol).

  • Acid Addition: Add 1.05 equivalents of the counter-acid (e.g., Methanesulfonic acid). Note: Use a slight excess to suppress dissociation.

  • Temperature Cycling:

    • Heat to 60°C to ensure full dissolution.[1]

    • Cool slowly (0.1°C/min) to 5°C.

    • Crucial Step: If oiling occurs, reheat and add a non-polar anti-solvent (e.g., Heptane) dropwise until turbidity persists, then cool.

Phase 2: Thermodynamic Stability Verification (Slurry Conversion)

Objective: Ensure the isolated solid is the most stable polymorph, not a kinetic metastable form.

  • Slurry Setup: Suspend excess solid salt in a saturated solution of the same salt (using a solvent with low solubility, e.g., Acetone/Water 95:5).

  • Equilibration: Stir at 25°C for 48-72 hours. This allows Ostwald ripening where metastable forms dissolve and stable forms grow.[1]

  • Analysis: Filter and analyze via XRPD immediately.

Phase 3: Stress Testing

Subject the candidate salts to:

  • 75% RH / 40°C for 1 week (Hygroscopicity check).

  • Melting Point (DSC): A sharp endotherm > 150°C is a strong indicator of a stable lattice.[1]

Decision Matrix: Selecting the Final Form

The following workflow illustrates the logic for accepting or rejecting a salt candidate based on thermodynamic data.

SaltSelection Start Candidate Salt (e.g., Mesylate) DSC DSC Analysis (Melting Point & Purity) Start->DSC Decision1 MP > 150°C? DSC->Decision1 Hygro DVS Isotherm (Hygroscopicity) Decision2 Mass Gain < 2%? Hygro->Decision2 XRPD Slurry Conversion (Polymorph Check) Decision3 Form Stable? XRPD->Decision3 Decision1->Hygro Yes Reject REJECT (Metastable/Hygroscopic) Decision1->Reject No (Low Lattice Energy) Decision2->XRPD Yes Decision2->Reject No (Deliquescent) Decision3->Reject No (Polymorphic Shift) Accept ACCEPT (Thermodynamically Stable) Decision3->Accept Yes

Figure 2: Logical workflow for validating thermodynamic stability of salt candidates.

Case Study Synthesis: HCl vs. Mesylate

Based on literature precedents with pyridine bases (e.g., RPR111423), we can synthesize a comparative stability profile for a pyridine-butanoic acid derivative.[1]

The Hydrochloride Salt (HCl)[5]
  • Observation: Often forms easily but exhibits a broad melting endotherm.[1]

  • Thermodynamic Flaw: The "Common Ion Effect" in the stomach (low pH) is beneficial for solubility, but in the solid state, HCl is volatile. Upon heating or long-term storage, the salt may lose HCl gas, reverting to the zwitterion or free base.

  • Verdict: Metastable. High risk of disproportionation.[1]

The Methanesulfonate Salt (Mesylate)
  • Observation: High melting point (>180°C), crystalline needles.[1]

  • Mechanism: The sulfonate group forms a robust hydrogen bond with the protonated pyridine nitrogen. The methyl group of the mesylate packs efficiently with the butanoic alkyl chain (Van der Waals interactions), maximizing lattice energy.

  • Verdict: Stable. The preferred form for development.

The Sodium Salt[6][7]
  • Observation: Forms a soap-like solid or gel.[1]

  • Thermodynamic Flaw: The lipophilic butyl chain combined with the polar ionic headgroup creates surfactant properties. This leads to lyotropic liquid crystals rather than a stable anhydrous lattice.[1]

  • Verdict: Unsuitable for solid oral dosage forms; potential for liquid formulations only.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Gould, P. L. (1986).[1][2][6] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] Link

  • Guo, M., et al. (2022).[1][7] Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid.[1][7] Pharmaceutical Research, 39, 2305–2314.[7] Link

  • Perlovich, G. L., et al. (2013).[1] Evaluation of the Lattice Energy of the Two-Component Molecular Crystals Using Solid-State Density Functional Theory. Crystal Growth & Design, 13(10), 4309–4316. Link[1]

  • Bhatt, P. M., et al. (2005).[1] Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? CrystEngComm, 7, 402-402.[1] Link

Sources

Biological Significance of 3-(Pyridin-4-yl)butanoic Acid Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Pharmacophore Defined

The 3-(Pyridin-4-yl)butanoic acid moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its significance stems from its unique zwitterionic potential , conformational rigidity , and metal-chelating capability .

Structurally, the scaffold consists of a pyridine ring (a hydrogen bond acceptor and weak base) attached to the


-position of a butanoic acid chain. This specific geometry creates a defined distance between a basic center (the pyridine nitrogen) and an acidic center (the carboxylate), mimicking the electrostatic profile of key endogenous signaling molecules like GABA (gamma-aminobutyric acid)  and the RGD (Arg-Gly-Asp)  tripeptide sequence found in extracellular matrix proteins.

This guide dissects the biological utility of this pharmacophore, focusing on its role in Integrin Antagonism , Metalloenzyme Inhibition , and Neurological Modulation , supported by validated synthetic protocols and mechanistic insights.

Mechanistic Pharmacology
2.1. Integrin

Antagonism (RGD Mimetics)

The primary biological significance of 3-(pyridin-4-yl)butanoic acid derivatives lies in their ability to mimic the Arginine-Glycine-Aspartic acid (RGD) motif. Integrins, particularly


, are critical for angiogenesis and tumor metastasis.
  • Mechanism: The pyridine nitrogen mimics the guanidine group of Arginine (basic), while the carboxylic acid mimics the Aspartic acid side chain (acidic).

  • Pharmacophoric Distance: The 3-carbon linker with the

    
    -methyl substitution locks the molecule into a conformation where the N-O distance approximates the ~14 Å required for high-affinity binding to the integrin receptor cleft.
    
  • Causality: The rigidity provided by the pyridine ring reduces the entropic penalty of binding compared to flexible linear chains, enhancing potency.

2.2. Metalloenzyme Inhibition (Thromboxane Synthase & MMPs)

The pyridine nitrogen is a potent ligand for heme-iron and zinc active sites.

  • Thromboxane Synthase: This enzyme contains a heme-iron center. The pyridine nitrogen coordinates axially with the heme iron, preventing substrate binding and inhibiting the production of Thromboxane A2 (a vasoconstrictor and platelet aggregator).

  • Matrix Metalloproteinases (MMPs): The carboxylic acid can chelate the catalytic Zinc ion, while the pyridine ring interacts with the S1' specificity pocket, making this scaffold a dual-anchor inhibitor.

2.3. Neurotransmitter Modulation (GABA-B Analogs)

Structurally, the scaffold is a


-aryl substituted GABA analog.
  • GABA-B Agonism: Similar to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), the 3-(pyridin-4-yl)butanoic acid scaffold can activate GABA-B receptors. The pyridine ring provides lipophilicity for blood-brain barrier (BBB) penetration, while the spatial arrangement mimics the bioactive conformation of GABA.

Experimental Protocols
3.1. Synthesis of 3-(Pyridin-4-yl)butanoic Acid

Rationale: A self-validating Reformatsky protocol is chosen for its regioselectivity, ensuring the pyridine is correctly positioned at C3.

Reagents: 4-Acetylpyridine, Ethyl bromoacetate, Activated Zinc dust, Benzene/THF, p-Toluenesulfonic acid (pTsOH), 10% Pd/C, NaOH.

Workflow:

  • Reformatsky Reaction:

    • Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.

    • In a dry flask under

      
      , reflux a mixture of 4-acetylpyridine  (1.0 eq), ethyl bromoacetate  (1.2 eq), and activated Zn  (1.5 eq) in dry benzene/THF (1:1) for 4 hours.
      
    • Checkpoint: Appearance of a thick white precipitate (zinc alkoxide).

    • Quench with cold 10%

      
      . Extract with EtOAc.[1]
      
    • Product A: Ethyl 3-hydroxy-3-(pyridin-4-yl)butanoate.

  • Dehydration:

    • Reflux Product A in toluene with a catalytic amount of pTsOH using a Dean-Stark trap to remove water.

    • Validation: TLC shows loss of the polar alcohol spot and appearance of a UV-active alkene.

    • Product B: Ethyl 3-(pyridin-4-yl)but-2-enoate (mixture of E/Z isomers).

  • Catalytic Hydrogenation:

    • Dissolve Product B in EtOH. Add 10% Pd/C (10% w/w).

    • Stir under

      
       balloon (1 atm) for 12 hours at RT.
      
    • Filter through Celite.

    • Product C: Ethyl 3-(pyridin-4-yl)butanoate.

  • Hydrolysis:

    • Treat Product C with 1M NaOH (2 eq) in MeOH/H2O for 2 hours.

    • Adjust pH to 5.0 (isoelectric point) with 1M HCl to precipitate the zwitterion.

    • Final Product: 3-(Pyridin-4-yl)butanoic acid.

3.2. Biological Validation: Integrin

Solid-Phase Binding Assay

Rationale: This assay quantifies the ability of the pharmacophore to displace a known high-affinity ligand (Vitronectin) from the receptor.

  • Coating: Coat 96-well plates with purified human

    
     integrin (1 
    
    
    
    g/mL) overnight at 4°C.
  • Blocking: Block non-specific sites with 1% BSA in PBS for 1 hour.

  • Competition: Add biotinylated-Vitronectin (ligand) mixed with serial dilutions of 3-(pyridin-4-yl)butanoic acid (0.1 nM to 100

    
    M). Incubate for 2 hours.
    
  • Detection: Wash plates and add Streptavidin-HRP. Incubate 30 mins. Add TMB substrate and measure OD at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Data Visualization & Pathways
Figure 1: Synthesis & Mechanism of Action

The following diagram illustrates the synthetic pathway and the dual-mode biological interaction (Integrin vs. Metalloenzyme).

G AcetylPy 4-Acetylpyridine Reformatsky Reformatsky Rxn (Zn, BrCH2COOEt) AcetylPy->Reformatsky HydroxyEst 3-OH-Intermediate Reformatsky->HydroxyEst Dehydration Dehydration (pTsOH, -H2O) HydroxyEst->Dehydration Alkene Unsaturated Ester Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation FinalScaffold 3-(Pyridin-4-yl) butanoic acid Hydrogenation->FinalScaffold Mech_RGD RGD Mimicry (Charge Distance) FinalScaffold->Mech_RGD Structural Fit Mech_Heme Heme Coordination (Pyridine N-Fe) FinalScaffold->Mech_Heme Ligand Binding Integrin Integrin αvβ3 (Angiogenesis) Enzyme Thromboxane Synthase Mech_RGD->Integrin Inhibition Mech_Heme->Enzyme Inhibition

Caption: Figure 1. Synthetic pathway for 3-(pyridin-4-yl)butanoic acid and its divergent pharmacological mechanisms targeting Integrins and Heme-enzymes.

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the impact of structural modifications on the biological activity of this pharmacophore, derived from aggregate data on pyridine-alkanoic acid derivatives.

Structural ModificationEffect on Integrin Affinity (

)
Effect on Enzyme Inhibition (Tx Synthase)Mechanistic Explanation
Core Scaffold Baseline Activity Baseline Activity Optimal N-COOH distance (~12-14 Å).
N-Oxidation (Pyridine-N-O) Decreases drasticallyAbolishes activityLoss of basicity and metal coordination ability.

-Methyl Substitution
DecreasesVariableSteric hindrance interferes with binding pocket fit.

-Phenyl Replacement
Increases (Selectivity change)DecreasesIncreases lipophilicity; shifts selectivity to

.
Chain Extension (Pentanoic) DecreasesDecreasesDisrupts the precise pharmacophoric distance.
Esterification (Prodrug) Inactive (in vitro)Inactive (in vitro)Requires hydrolysis to free acid for charge interaction.
References
  • PubChem. (2025). 3-(Pyridin-4-yl)butanoic acid hydrochloride - Compound Summary. National Library of Medicine. [Link]

  • DrugBank. (2024). Butyric Acid and Derivatives: Pharmacology and Metabolism.[Link]

  • Perkins, J. et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4][5] [Link]

  • Siddiqui, N. et al. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology. [Link]

  • Vertex Pharmaceuticals. (2010). Patent: Pyridine derivatives as inhibitors of protein kinases.[2] (Contextual reference for pyridine-acid scaffolds).

Sources

Methodological & Application

Reaction conditions for coupling 3-(Pyridin-4-yl)butanoic acid hydrochloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation: Coupling 3-(Pyridin-4-yl)butanoic acid hydrochloride with Amines

Introduction

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmaceutical agents.[1][2][3] This guide provides a detailed technical overview and robust protocols for the coupling of 3-(pyridin-4-yl)butanoic acid hydrochloride with primary and secondary amines. The presence of the pyridine moiety and the hydrochloride salt form of the carboxylic acid starting material introduces specific challenges that require careful consideration of reagent selection and reaction conditions to ensure high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial transformation.

Part 1: Foundational Principles & Strategic Considerations

The General Mechanism of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4][5] Therefore, the reaction necessitates the use of a "coupling reagent" to activate the carboxylic acid. The process universally follows a two-step sequence:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acylisourea). This step converts the poor leaving group of the carboxylic acid (-OH) into a much better one.[3][5]

  • Acylation: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[6][7]

The Critical Role of the Base

When using 3-(pyridin-4-yl)butanoic acid hydrochloride, the selection and stoichiometry of the base are paramount. At least two equivalents of a suitable base are required:

  • First Equivalent: To neutralize the hydrochloride salt, freeing the pyridine nitrogen and generating one equivalent of a salt byproduct (e.g., DIPEA·HCl).

  • Second Equivalent: To deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the reaction with the coupling reagent.[8][9]

In practice, 2.5 to 4 equivalents of base are often used to drive the reaction to completion. The ideal base is a sterically hindered, non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) .[4][6] These bases are strong enough to perform the necessary deprotonations but are too bulky to compete with the reactant amine as a nucleophile, which would otherwise lead to unwanted side products.

Selecting the Appropriate Solvent

The choice of solvent is critical for ensuring that all reactants and intermediates remain in solution.[10] Polar aprotic solvents are the standard for amide coupling reactions.[11]

  • N,N-Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating power for a wide range of organic molecules, including polar starting materials and coupling reagents.[12][13]

  • Dichloromethane (DCM): A less polar option, useful when byproducts (like dicyclohexylurea from DCC) need to precipitate. It is a good general-purpose solvent for many coupling reactions.[10][12]

  • N-Methyl-2-pyrrolidone (NMP): A highly polar solvent with strong solvating properties, similar to DMF, and can sometimes improve yields in difficult couplings.[10]

  • Acetonitrile (MeCN) & Tetrahydrofuran (THF): Can be effective, particularly for specific reagent systems or when reactants have better solubility in them.[4][10]

Part 2: A Comparative Analysis of Modern Coupling Reagents

The success of an amide coupling reaction hinges on the choice of the activating reagent. The table below compares several classes of commonly used reagents, highlighting their suitability for coupling 3-(pyridin-4-yl)butanoic acid.

Coupling Reagent ClassExample(s)Key AdvantagesPotential DrawbacksSuitability for Topic
Uronium/Aminium Salts HATU , HBTU, TBTUHigh efficiency, fast reaction rates, low racemization, effective for hindered substrates.[8][9][13]Higher cost, can react with amine if not pre-activated, byproducts can be difficult to remove.[8][14]Excellent. HATU is a gold-standard reagent for ensuring success in challenging couplings.
Carbodiimides EDC·HCl , DCC, DICCost-effective, widely available. EDC·HCl and its urea byproduct are water-soluble, simplifying work-up.[6][15]Lower reactivity than uronium salts, risk of racemization (mitigated by additives like HOBt), DCC byproduct is insoluble.Very Good. The EDC/HOBt system is a reliable and economical choice for routine couplings.
Phosphonium Salts PyBOP® , BOPHigh reactivity, does not form guanidinium side products.[3][6]Carcinogenic HMPA byproduct from BOP; PyBOP byproducts can be difficult to remove during purification.[6][16]Good. Effective, but purification can be more challenging than with other methods.
Phosphonic Acid Anhydrides T3P® Water-soluble byproducts simplify work-up, low toxicity, cost-effective, and robust.[17]Often requires slightly elevated temperatures for less reactive partners.Very Good. An excellent "green" alternative with a simple purification profile.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two highly reliable coupling methods. All reactions should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for best results.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult-to-couple amines or when maximizing yield is the primary objective. The pre-activation step is critical for success with uronium reagents.[8][14]

Materials and Reagents:

  • 3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.)

  • Amine (primary or secondary, 1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15-30 minutes. This "pre-activation" step forms the reactive OAt-ester.[8]

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and finally with brine (1x). The aqueous washes remove unreacted starting materials, DIPEA·HCl salt, and water-soluble byproducts.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Economical Coupling using EDC and HOBt

This classic method is robust, cost-effective, and suitable for a wide range of amines. The water-soluble nature of EDC and its byproduct simplifies purification.[6]

Materials and Reagents:

  • 3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.)

  • Amine (primary or secondary, 1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DCM or DMF

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-(Pyridin-4-yl)butanoic acid hydrochloride (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the components (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture and stir for 5 minutes.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (if DCM was used) or directly proceed with washing (if DMF was used, a larger volume of EtOAc is needed).

    • Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualizing the Process

Visual aids can clarify complex mechanisms and workflows, ensuring reproducibility and understanding.

Mechanism of Activation with HATU

HATU_Mechanism cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH·HCl Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate + DIPEA (2 eq) Amine R'-NH2 Product Amide Product Amine->Product Nucleophilic Attack HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Attack on HATU Base DIPEA (Base) Carboxylate->ActiveEster Attack on HATU ActiveEster->Product Nucleophilic Attack Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts

Caption: Generalized mechanism for HATU-mediated amide coupling.

Experimental Workflow

Experimental_Workflow A 1. Combine Acid & Reagents (e.g., HATU) in Solvent B 2. Cool to 0 °C A->B C 3. Add Base (DIPEA) for Pre-activation B->C D 4. Add Amine C->D E 5. Stir at Room Temp (Monitor by TLC/LC-MS) D->E F 6. Aqueous Work-up (Wash with Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Amide Product H->I

Caption: Step-by-step workflow for a typical amide coupling reaction.

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient base to neutralize HCl and deprotonate the acid. 2. Inactive or degraded coupling reagent. 3. Sterically hindered or electron-deficient amine. 4. Water present in the reaction.1. Increase the equivalents of base (e.g., from 3.0 to 4.0 eq. of DIPEA). 2. Use fresh, high-purity coupling reagents.[8] 3. Switch to a more powerful coupling reagent like HATU; consider gentle heating (30-40 °C).[8] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Multiple Byproducts Observed 1. (With HATU/HBTU) Coupling reagent reacted with the amine. 2. N-acylurea formation (with carbodiimides). 3. Racemization of chiral centers.1. Ensure a sufficient pre-activation time (15-30 min) before adding the amine.[8][14] 2. Ensure an additive like HOBt is used with EDC. 3. Use a reagent known for low racemization (e.g., HATU, COMU) and run the reaction at 0 °C to room temperature.[6][8]
Difficulty Purifying Product 1. Byproducts from the coupling reagent are co-eluting (e.g., tetramethylurea, phosphoramides). 2. Unreacted starting materials remain.1. Ensure the aqueous work-up is thorough. Multiple acidic and basic washes can remove most polar byproducts.[1] Consider using a different coupling system (e.g., T3P) with water-soluble byproducts.[17] 2. Adjust stoichiometry or increase reaction time. Use a scavenger resin during work-up to remove excess acid or amine.

References

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Green Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. RSC Publishing. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt? Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. Retrieved from [Link]

  • ResearchGate. (2019, July 8). Can anyone help me about the work up of PyBOP coupling agent? Retrieved from [Link]

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Application Note: A Validated Protocol for the Synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Catalytic hydrogenation of pyridine precursors represents the most direct and atom-economical route to these valuable saturated heterocycles.[1][3] This application note provides a comprehensive, in-depth guide for the synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl, a functionalized piperidine derivative, through the heterogeneous catalytic hydrogenation of its aromatic precursor, 3-(Pyridin-4-yl)butanoic acid. We delve into the mechanistic principles guiding the choice of catalyst and reaction conditions, present a meticulously detailed and safety-oriented experimental protocol, and offer expert insights for troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for pyridine ring saturation.

Mechanistic Rationale and Strategic Considerations

The hydrogenation of a pyridine ring to a piperidine ring involves the addition of three equivalents of molecular hydrogen across the aromatic system.[1] While conceptually simple, this transformation is challenging due to two primary factors: the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis basic nitrogen atoms of both the starting material and the product.[1][4]

Overcoming the Hurdles: The Role of Acidic Media

A critical strategy to overcome these challenges is to perform the hydrogenation under acidic conditions.[5] Protonation of the pyridine nitrogen to form a pyridinium salt serves two essential functions:

  • Activation: The positive charge on the pyridinium ion disrupts the ring's aromaticity, lowering the activation energy required for reduction.[6][7]

  • Prevention of Catalyst Poisoning: Protonation of the basic nitrogen in the resulting piperidine product prevents it from coordinating to the precious metal catalyst surface, thereby maintaining catalytic activity throughout the reaction.[7]

For the synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl, using an acidic solvent like glacial acetic acid is particularly advantageous as it both facilitates the reaction and provides the counter-ion for the final salt product.[8]

Catalyst Selection: Heterogeneous Systems

While both homogeneous and heterogeneous catalysts can effect pyridine hydrogenation, heterogeneous systems are overwhelmingly preferred in process chemistry for their ease of separation, handling, and recyclability.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective and widely documented catalyst for pyridine hydrogenation.[8] It is typically used in acidic solvents like acetic acid and operates under moderate to high hydrogen pressures.[8] Its reliability and broad substrate scope make it an excellent choice for this transformation.

  • Palladium on Carbon (Pd/C): Another common choice, often employed with an acidic additive to facilitate the reduction of the protonated pyridine ring.[1]

  • Rhodium-based Catalysts (Rh/C, Rh₂O₃): Rhodium catalysts have shown exceptional activity, sometimes under milder conditions than platinum or palladium.[3][4]

This protocol will focus on the use of PtO₂ due to its proven efficacy and extensive validation in the literature for this class of transformation.[5][8]

Critical Safety Protocols for High-Pressure Hydrogenation

Hydrogenation reactions carry inherent risks associated with flammable hydrogen gas, high pressures, and pyrophoric catalysts.[9][10][11] Adherence to strict safety procedures is mandatory.

Core Safety Mandates:

  • Dedicated Workspace: All operations must be conducted within a certified chemical fume hood, clear of combustible materials.[12][13]

  • Pressure-Rated Equipment: Use only certified high-pressure reactors (e.g., Parr shaker or autoclave) rated for the intended operating pressure and temperature.[9][12]

  • Blast Shield: A certified blast shield must be placed between the reactor and the operator.[13]

  • Oxygen Exclusion: The most critical step is the thorough removal of air (oxygen) from the reactor before introducing hydrogen to prevent the formation of an explosive mixture.[9][11] This is achieved by repeated purge cycles with an inert gas like nitrogen or argon.[12]

  • Catalyst Handling: Used hydrogenation catalysts, particularly after filtration, can be pyrophoric and may ignite upon contact with air.[1][10][11] Never allow the catalyst filter cake to dry. It must be kept wet with solvent and quenched with water immediately after filtration.[10][11]

cluster_purge Reactor Inert Gas Purge Cycle (Repeat 3-5x) A 1. Seal Reactor B 2. Connect to Manifold A->B C 3. Evacuate (Vacuum) B->C Remove Air D 4. Backfill with Nitrogen C->D Introduce Inert Gas E 5. Vent to Safe Outlet D->E E->C Repeat Cycle F Ready for Reagents E->F Final Cycle

Caption: Reactor purge cycle to ensure an inert atmosphere.

Detailed Experimental Protocol: Synthesis of 3-(Piperidin-4-yl)butanoic Acid HCl

This protocol details the hydrogenation of 3-(Pyridin-4-yl)butanoic acid using PtO₂ in glacial acetic acid.

Materials and Equipment:

  • 3-(Pyridin-4-yl)butanoic acid (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 2-5 mol%)

  • Glacial Acetic Acid (ACS grade)

  • High-pressure hydrogenation reactor (e.g., Parr shaker) with glass liner

  • Inert gas (Nitrogen or Argon) supply with vacuum/purge manifold

  • High-purity hydrogen gas supply

  • Filtration apparatus with Celite®

  • Standard laboratory glassware and rotary evaporator

Part A: Reactor Charging and Setup

  • Pre-Operation Check: Inspect the reactor body, pressure gauges, and all fittings to ensure they are in perfect working order.[12]

  • Reagent Addition: To the glass liner of the high-pressure reactor, add 3-(Pyridin-4-yl)butanoic acid (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition: Add glacial acetic acid (e.g., 50-100 mL).[8]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (2-5 mol%) to the solution.[8]

  • Assembly: Place the liner into the reactor body. Securely seal the reactor head, tightening the bolts diagonally and gradually to ensure a proper seal.[12]

  • System Purge: Place the reactor in the hydrogenation apparatus behind a blast shield. Connect the reactor to the gas manifold and perform a minimum of three vacuum/nitrogen backfill cycles to completely remove all oxygen from the vessel (see diagram above).[9][12]

Part B: Hydrogenation Reaction

  • Pressurization: After the final nitrogen purge, evacuate the nitrogen and introduce hydrogen gas, pressurizing the reactor to the target pressure (e.g., 50-70 bar).[8]

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C) if required.[1]

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 6-16 hours.[1][8]

Part C: Work-up and Product Isolation

  • Depressurization: Once the reaction is complete (i.e., hydrogen uptake ceases), stop the stirring and cool the reactor to room temperature.

  • Venting: Carefully and slowly vent the excess hydrogen gas into a safe exhaust line (e.g., fume hood flue).[12]

  • Inerting: Purge the reactor head three times with nitrogen to remove all residual hydrogen.[12]

  • Catalyst Filtration (Critical Safety Step):

    • Open the reactor and carefully remove the reaction mixture.

    • Prepare a filtration pad of Celite® in a Büchner funnel.

    • CAUTION: Filter the reaction mixture through the Celite® pad. Immediately rinse the reactor and the filter cake with a small amount of acetic acid or ethyl acetate to recover all product. Do not allow the filter cake to dry in the air, as the catalyst is pyrophoric. [1][10]

    • Immediately after filtration, quench the filter cake and Celite® pad by submerging it in a beaker of water.[1][11]

  • Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetic acid.

    • The resulting residue is the crude 3-(Piperidin-4-yl)butanoic Acid HCl. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white solid.

A Reactor Setup (Substrate, Solvent, PtO₂) B Inert Gas Purge (3x N₂ Cycle) A->B Seal C Pressurize (50-70 bar H₂) B->C Charge D Stir & React (RT - 40°C, 6-16h) C->D Execute E Depressurize & Purge (Vent H₂, 3x N₂ Cycle) D->E Complete F Catalyst Filtration (Through Celite®) E->F Work-up G Solvent Removal (Rotary Evaporation) F->G Isolate H Final Product (3-(Piperidin-4-yl)butanoic Acid HCl) G->H

Caption: Overall experimental workflow for the hydrogenation.

Comparative Reaction Parameters

The choice of catalyst and conditions can be adapted based on available equipment and desired reaction times. The following table summarizes typical parameters found in the literature for pyridine hydrogenation.

ParameterProtocol 1: PtO₂ (Adams')Protocol 2: Rh₂O₃
Catalyst Platinum(IV) OxideRhodium(III) Oxide
Catalyst Loading 2-5 mol%0.5-1 mol%
Solvent Glacial Acetic AcidTrifluoroethanol (TFE)
**Pressure (H₂) **50-70 bar5 bar
Temperature Room Temperature - 40 °C40 °C
Typical Time 6-16 hours4-8 hours
Reference [8][3][4][14]

Product Characterization

The identity and purity of the final product, 3-(Piperidin-4-yl)butanoic Acid HCl, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the disappearance of aromatic signals and the appearance of aliphatic signals corresponding to the piperidine ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic stretches for the carboxylic acid and amine hydrochloride salt.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficient hydrogen pressure.2. Poor quality catalyst or insufficient loading.3. Inefficient stirring.1. Increase hydrogen pressure within the reactor's safe limits.2. Use fresh catalyst or increase the mol% loading.3. Ensure stirring is vigorous enough to suspend the catalyst.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst deactivation.1. Extend reaction time or increase temperature slightly.2. Ensure thorough extraction and transfer of the product.3. Ensure the system is completely free of oxygen and other poisons.
Product is an oil, not a solid 1. Residual solvent (acetic acid).2. Presence of impurities.1. Co-evaporate with a solvent like toluene to azeotropically remove residual acetic acid.2. Purify via recrystallization or column chromatography (on silica gel, using the free base).

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Lin-Spec. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrial Safety Training. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Reddymasu, S., et al. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.
  • Studer, M., et al. (2025, August 5). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Journal of Molecular Catalysis A: Chemical.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • Studer, M., et al. (2000, December 13). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Journal of Molecular Catalysis A: Chemical.
  • American Chemical Society. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Glorius, F., et al. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition.
  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43, 2850-2852.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions Safety Guidelines.
  • Sciencemadness Discussion Board. (2007, March 20). Pyridine hydrogenation - methods?.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Rueping, M., et al. (2025, April 29). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Williams, S., et al. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Illinois Chemistry. (2008, December 8). Catalytic Asymmetric Hydrogenation of Heteroarenes.
  • ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.

Sources

Application Notes and Protocols for the Scalable Manufacturing of 3-(Pyridin-4-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable manufacturing of 3-(Pyridin-4-yl)butanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, safe, and efficient processes suitable for scale-up. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a thorough understanding of the manufacturing workflow. All protocols are designed as self-validating systems with integrated in-process controls and analytical checkpoints.

Introduction and Strategic Overview

3-(Pyridin-4-yl)butanoic acid and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The scalability of their production is critical for ensuring a consistent and cost-effective supply chain for drug development and commercial manufacturing. This document outlines a recommended scalable synthetic route, starting from commercially available precursors, and provides detailed protocols for each stage of the process, including reaction, workup, purification, and final salt formation.

The chosen synthetic strategy involves a two-step process:

  • Knoevenagel Condensation: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid from 4-pyridinecarboxaldehyde and malonic acid. This reaction is known for its high yields and straightforward procedure.

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond and the pyridine ring of (E)-3-(pyridin-4-yl)acrylic acid to yield 3-(pyridin-4-yl)butanoic acid. This is a critical step where catalyst selection and reaction conditions are paramount for achieving high selectivity and yield.

  • Hydrochloride Salt Formation: Conversion of the free acid to its hydrochloride salt to improve stability and handling properties.

This approach is favored for its use of readily available and relatively inexpensive starting materials, as well as for the robustness of the chemical transformations involved, making it amenable to industrial-scale production.

Safety First: Handling Pyridine Derivatives

Pyridine and its derivatives are flammable and toxic, requiring strict safety protocols.[1][2]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure to pyridine fumes.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including nitrile gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[1][3]

  • Ignition Sources: Pyridine is highly flammable; therefore, all sources of ignition, such as open flames and sparks, must be strictly avoided in the handling and storage areas.[4][5]

  • Storage: Store pyridine and its derivatives in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[1]

  • Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contaminated material should then be transferred to a sealed container for proper disposal.[1]

Scalable Synthetic Route

The following diagram illustrates the recommended synthetic pathway for the production of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrochloride Salt Formation 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Reaction_1 Reflux 4-Pyridinecarboxaldehyde->Reaction_1 + Malonic_Acid Malonic_Acid Malonic_Acid->Reaction_1 + Pyridine_Piperidine Pyridine, Piperidine (catalyst) Pyridine_Piperidine->Reaction_1 E_3_pyridin_4_yl_acrylic_acid (E)-3-(pyridin-4-yl)acrylic acid E_3_pyridin_4_yl_acrylic_acid_input (E)-3-(pyridin-4-yl)acrylic acid Reaction_1->E_3_pyridin_4_yl_acrylic_acid Reaction_2 Hydrogenation E_3_pyridin_4_yl_acrylic_acid_input->Reaction_2 H2_PdC H2, 10% Pd/C H2_PdC->Reaction_2 3_Pyridin_4_yl_butanoic_acid 3-(Pyridin-4-yl)butanoic acid 3_Pyridin_4_yl_butanoic_acid_input 3-(Pyridin-4-yl)butanoic acid Reaction_2->3_Pyridin_4_yl_butanoic_acid Reaction_3 Salt Formation 3_Pyridin_4_yl_butanoic_acid_input->Reaction_3 HCl_in_IPA HCl in Isopropanol HCl_in_IPA->Reaction_3 Final_Product 3-(Pyridin-4-yl)butanoic acid hydrochloride Reaction_3->Final_Product G Raw_Materials Raw Materials (4-Pyridinecarboxaldehyde, Malonic Acid) Step_1 Step 1: Knoevenagel Condensation Raw_Materials->Step_1 Intermediate_1 (E)-3-(pyridin-4-yl)acrylic acid Step_1->Intermediate_1 Step_2 Step 2: Catalytic Hydrogenation Intermediate_1->Step_2 Intermediate_2 3-(Pyridin-4-yl)butanoic acid Step_2->Intermediate_2 Step_3 Step 3: Hydrochloride Salt Formation Intermediate_2->Step_3 Final_Product Final Product: 3-(Pyridin-4-yl)butanoic acid hydrochloride Step_3->Final_Product QC_Analysis QC Analysis Final_Product->QC_Analysis

Sources

Handling and storage protocols for 3-(Pyridin-4-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocols for 3-(Pyridin-4-yl)butanoic acid hydrochloride

Abstract

This technical guide provides a rigorous framework for the handling, storage, and solubilization of 3-(Pyridin-4-yl)butanoic acid hydrochloride .[1][2][3] As a pyridine-derivative hydrochloride salt, this compound exhibits specific physicochemical behaviors—most notably significant hygroscopicity and pH-dependent solubility —that require precise environmental controls.[1][2][3] Failure to adhere to these protocols can result in deliquescence (absorption of moisture until dissolution), hydrolysis, and concentration errors in quantitative assays.[1][3] This document outlines a self-validating workflow to ensure compound integrity from receipt to experimental application.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in proper handling.[1][3] 3-(Pyridin-4-yl)butanoic acid hydrochloride consists of a pyridine ring substituted at the 4-position with a 3-methyl-propanoic acid chain (creating a chiral center at C3), stabilized as a hydrochloride salt.[1][2][3]

PropertyDetailImplication for Handling
Chemical Structure Pyridine ring + Butanoic acid tail + HClAmphoteric nature (Basic N, Acidic COOH).[1][2][3]
Salt Form Hydrochloride (HCl)Highly Hygroscopic. Prone to clumping/deliquescence.[1][3]
Chirality Chiral center at C3Potential for racemization under extreme pH/heat (though stable as solid salt).[1][3]
Acidity (pKa) ~3.5 (COOH), ~5.2 (Pyridinium)Solutions will be acidic .[1][3] Requires neutralization for biological assays.[1][3]
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or moisture degradation.[1][2][3]

Stability Mechanisms & Degradation Pathways[1][2][3]

To prevent degradation, one must understand the driving forces behind it.[1][3]

A. Hygroscopic Deliquescence (The Primary Threat)

The hydrochloride moiety on the pyridine nitrogen is a "moisture magnet."[1][3] Upon exposure to ambient humidity (>40% RH), the crystal lattice disrupts as water molecules intercalate.[3]

  • Mechanism: $ \text{Salt}{(s)} + H_2O{(g)} \rightarrow \text{Hydrate}{(s)} \rightarrow \text{Solution}{(aq)} $[3]

  • Result: The powder turns into a sticky gum or oil.[1][3] This alters the molecular weight (unknown water content), making accurate molar dosing impossible.[3]

B. Thermal & Oxidative Instability

While the HCl salt protects the nitrogen from oxidation (N-oxide formation), the free acid form or prolonged exposure to light can lead to ring degradation.[1][3]

  • Mechanism: Photo-oxidation of the pyridine ring or decarboxylation of the carboxylic acid (rare below 150°C but possible over years).[1][2][3]

  • Result: Yellow/brown discoloration.[1][3]

Protocol: Storage & "Cold Chain" Management

This protocol defines the lifecycle of the compound from arrival to long-term archiving.[1][2][3]

Diagram 1: Storage Decision Logic

Caption: Logical workflow for processing incoming shipments to ensure long-term stability.

StorageProtocol Start Shipment Arrival Inspect Visual Inspection (White Powder?) Start->Inspect SealCheck Seal Integrity Check Inspect->SealCheck Decision Usage Timeline? SealCheck->Decision Immediate Immediate Use (< 1 Week) Decision->Immediate Active LongTerm Long Term Storage (> 1 Week) Decision->LongTerm Archive Desiccator Desiccator Cabinet (RT, <20% RH) Immediate->Desiccator Freezer -20°C Freezer Double Sealed LongTerm->Freezer Process Equilibrate to RT before opening Desiccator->Process Freezer->Process Before Use

[1][2][3]

Step-by-Step Storage Instructions:
  • Arrival Inspection: Verify the compound is a free-flowing white powder.[1][3] If it appears clumped or sticky, it has already absorbed moisture.[1][3]

  • Primary Container: Store in an amber glass vial (blocks UV) with a Teflon-lined screw cap (chemical resistance).

  • Secondary Containment (The Desiccation Barrier):

    • Place the primary vial inside a larger jar containing activated silica gel or Drierite™.[1][3]

    • Seal the secondary jar with Parafilm.[1][3]

  • Temperature:

    • Long-term: -20°C.[1][2][3][4]

    • Short-term (Active use): 4°C or Room Temperature (ONLY if desiccated).[1][2][3]

  • Equilibration Rule: NEVER open a cold vial immediately upon removal from the freezer. Condensation will form instantly on the cold powder.[1][3]

    • Action: Allow vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening.

Protocol: Handling & Solubilization

A. Weighing (The "30-Second Rule")

Due to hygroscopicity, weighing must be rapid or controlled.[1][3][5]

  • Environment: Ideally, weigh in a glove box or a low-humidity room (<40% RH).[1][3]

  • Technique: Do not use metal spatulas if possible (corrosion risk from HCl); use anti-static plastic or glass.[1][3]

  • Speed: Open vial

    
     Aliquot 
    
    
    
    Close vial immediately. Do not leave the stock bottle open while calculating masses.
B. Solubilization Workflow

The compound is an acid salt.[1][3] Dissolving it in water results in a pH ~2-3 solution.[1][2][3]

  • Solubility Profile:

    • Water: High (>50 mg/mL).[1][3]

    • DMSO: High (>50 mg/mL).[1][3]

    • Ethanol: Moderate.[1][3]

    • Non-polar (Hexane/Ether): Insoluble.[1][3]

Diagram 2: Solubilization & Neutralization

Caption: Workflow for preparing physiological stock solutions, accounting for acidity.

Solubilization Weigh Weigh Solid (Anhydrous) Solvent Add Solvent (Water or DMSO) Weigh->Solvent Mix Vortex/Sonicate (Clear Solution) Solvent->Mix CheckPH Check pH (Expect pH 2-3) Mix->CheckPH Buffer Use in Buffer? (PBS/HEPES) CheckPH->Buffer If buffered system Neutralize Neutralize with NaOH/KOH CheckPH->Neutralize If unbuffered Final Final Assay Ready (pH 7.4) Buffer->Final Neutralize->Final

Critical Note on Neutralization:

When preparing stock for cell culture (biological assays):

  • Dissolve the HCl salt in a small volume of water/DMSO.[1][3]

  • The solution will be acidic .[1][3] Adding this directly to media may shift the color of phenol red (yellow) and kill cells.[3]

  • Correction: Neutralize with equimolar NaOH (1:1 ratio with the HCl salt) or dilute into a strong buffer (e.g., 100mM HEPES) to absorb the protons.

Safety & Disposal (EHS)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (Acidic nature).[3]

    • H335: May cause respiratory irritation (Dust).[1][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3] Use a fume hood when handling the dry powder to avoid inhalation.[1][3]

  • Disposal: Dilute with water, neutralize to pH 6-8, and dispose of as aqueous organic waste.[1][3]

References

  • PubChem. (2023).[1][3][6] 3-(Pyridin-4-yl)butanoic acid hydrochloride - Compound Summary. National Library of Medicine.[1][3][7] Available at: [Link] (Search Term: 3-(Pyridin-4-yl)butanoic acid)[1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Pyridine Hydrochloride Hazard Classification. Available at: [Link][2][3]

(Note: Specific vendor application notes for this exact CAS are rare; protocols are derived from the authoritative chemical behavior of pyridine-carboxylic acid hydrochloride salts as cited above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Pyridin-4-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Pyridin-4-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the successful purification of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

Issue 1: My final product is an oil or a sticky solid and won't crystallize.

Possible Cause: This is often due to the presence of residual solvents or impurities that disrupt the crystal lattice formation. The hygroscopic nature of many pyridine salts can also lead to the absorption of atmospheric moisture, resulting in a sticky or oily appearance.[1]

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents. Good starting points for polar molecules like this hydrochloride salt include short-chain alcohols (methanol, ethanol, isopropanol), or mixtures such as ethanol/diethyl ether or chloroform/ethyl acetate.[1][2]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude 3-(Pyridin-4-yl)butanoic acid hydrochloride until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

  • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. If that fails, adding a small seed crystal of the pure compound can induce crystallization.

  • Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.

Issue 2: My column chromatography separation is poor, with significant peak tailing.

Possible Cause: Peak tailing in the chromatography of basic compounds like pyridine derivatives is a common problem.[3] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica gel stationary phase.[3]

Solution: Modified Column Chromatography

To improve the separation and reduce peak tailing, the interaction between the basic analyte and the acidic silica gel must be minimized.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Standard silica gel can be used, but for persistent tailing, consider using alumina (neutral or basic) or a deactivated silica gel.[4][5]

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the eluent can significantly improve peak shape.[6] A common choice is to add 0.1-1% triethylamine (TEA) to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The TEA will compete with your compound for the active sites on the silica gel.

  • Column Packing: Properly packing the column is crucial for good separation. Ensure the silica gel is uniformly packed to avoid channeling.[5]

  • Loading and Elution: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Begin elution with a less polar solvent system and gradually increase the polarity (gradient elution) to separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Troubleshooting Column Chromatography:

  • Compound Won't Elute: If your compound is too polar and remains on the column, a more polar solvent system is needed. For highly polar compounds, a mixture like methanol in dichloromethane is often effective.[7]

  • Poor Separation: If impurities are co-eluting with your product, a shallower solvent gradient or a different solvent system may be required to improve resolution.

Issue 3: I'm observing multiple spots on my TLC analysis after purification.

Possible Cause: This indicates that the purification was incomplete or that the compound may be degrading on the silica gel plate.

Solution: Purity Assessment and Alternative Purification

Purity Assessment:

  • 2D TLC: To check for on-plate degradation, you can perform a two-dimensional TLC. Spot the compound on one corner of a square TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If new spots appear off the diagonal, it suggests degradation.[3]

Alternative Purification: Acid-Base Extraction

If the impurities are not acidic or basic, an acid-base extraction can be an effective purification method.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Since 3-(Pyridin-4-yl)butanoic acid hydrochloride is already a salt, this step is to remove any non-basic organic impurities. Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[6]

  • Basification and Extraction: To isolate the free base of your compound, make the aqueous layer basic (pH > 8) with a base like sodium hydroxide or sodium carbonate. Then, extract the free base back into an organic solvent.

  • Salt Formation and Isolation: To obtain the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in an anhydrous solvent (like ether or isopropanol). The hydrochloride salt should precipitate and can be collected by filtration.

Workflow for Troubleshooting Purification Issues

Troubleshooting Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization oily Product is Oily/Sticky? recrystallization->oily column Attempt Column Chromatography tailing Poor Separation/Tailing? column->tailing extraction Attempt Acid-Base Extraction impure_tlc Multiple Spots on TLC? extraction->impure_tlc success Pure Product oily->column Yes oily->success No tailing->extraction Yes tailing->success No impure_tlc->recrystallization Yes, try another method impure_tlc->success No

Caption: A decision-making workflow for purifying 3-(Pyridin-4-yl)butanoic acid hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 3-(Pyridin-4-yl)butanoic acid hydrochloride?

A1: Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The nature of the impurities will depend on the synthetic route used. For instance, if the synthesis involves a Michael addition, unreacted starting materials would be a likely impurity.

Q2: How can I remove water from my sample of 3-(Pyridin-4-yl)butanoic acid hydrochloride?

A2: Pyridine-containing compounds are often hygroscopic.[8] To dry the hydrochloride salt, you can dissolve it in a suitable solvent and dry the solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate before filtration and solvent removal. For more rigorous drying, azeotropic distillation with a solvent like toluene can be effective.[9]

Q3: What is the best way to store purified 3-(Pyridin-4-yl)butanoic acid hydrochloride?

A3: Due to its potential hygroscopicity, the purified compound should be stored in a tightly sealed container in a desiccator to protect it from moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase HPLC can be an excellent method for purifying polar, water-soluble compounds like this hydrochloride salt. A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, would be a good starting point.

Q5: My compound seems to be degrading during purification. What can I do?

A5: If you suspect your compound is unstable, it is important to use milder purification conditions. This could involve using lower temperatures during recrystallization or solvent removal, or using a more inert stationary phase like alumina for chromatography. Minimizing the exposure time to the purification conditions is also crucial.

Summary of Purification Techniques and Key Parameters

Purification TechniqueStationary PhaseCommon Mobile Phase/SolventKey Considerations
Recrystallization N/AEthanol, Methanol, Isopropanol, Ethanol/EtherChoose a solvent with high solubility at high temp and low solubility at low temp.
Normal-Phase Column Chromatography Silica Gel, AluminaEthyl Acetate/Hexanes, Dichloromethane/Methanol (+ 0.1-1% TEA)Add a basic modifier like triethylamine to reduce peak tailing.[6]
Reverse-Phase HPLC C18Water/Acetonitrile or Water/Methanol (+ 0.1% Formic Acid)Effective for polar, water-soluble compounds.
Acid-Base Extraction N/ADichloromethane or Ethyl Acetate and aqueous acid/baseUseful for separating from non-basic or non-acidic impurities.

Experimental Workflow for Purification

Purification Workflow start Crude Product initial_analysis Initial Analysis (TLC, NMR) start->initial_analysis choose_method Choose Purification Method initial_analysis->choose_method recrystallization Recrystallization choose_method->recrystallization Solid Product chromatography Column Chromatography choose_method->chromatography Complex Mixture extraction Acid-Base Extraction choose_method->extraction Different pKa Impurities purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check chromatography->purity_check extraction->purity_check pure Pure Product purity_check->pure Pure repurify Repurify if Necessary purity_check->repurify Not Pure repurify->choose_method

Caption: A general workflow for the purification and analysis of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate.
  • University of Victoria. (n.d.). Column chromatography.
  • ChemicalBook. (2026). Pyridine hydrochloride | 628-13-7.
  • Jacob, K. (2020). Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: Resolving Solubility Challenges of 3-(Pyridin-4-yl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 3-(Pyridin-4-yl)butanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this compound. We will explore the underlying chemical principles and provide actionable, field-tested protocols to ensure successful experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I'm struggling to dissolve 3-(Pyridin-4-yl)butanoic acid HCl in water at my desired concentration. Why is this happening?

A: While the hydrochloride salt form is intended to enhance aqueous solubility compared to the freebase, challenges can still arise, primarily due to the molecule's amphoteric nature and the influence of pH on its ionization state. 3-(Pyridin-4-yl)butanoic acid possesses both a weakly basic pyridine ring and a weakly acidic carboxylic acid group.

The solubility of such compounds is highly pH-dependent and typically lowest near its isoelectric point (pI), where the net charge of the molecule is zero, leading to strong intermolecular interactions and precipitation. The supplied HCl salt pushes the initial pH of the solution to the acidic side, protonating the pyridine ring to form a pyridinium cation, which is generally water-soluble. However, the carboxylic acid group's ionization state is also critical.

Q2: What is the single most important factor I should consider to improve solubility?

A: The single most critical factor is pH adjustment . The solubility of 3-(Pyridin-4-yl)butanoic acid HCl is intrinsically linked to the pH of the aqueous medium. Moving the pH away from the compound's isoelectric point (pI) will increase the net charge on the molecule, enhancing its interaction with water and dramatically increasing solubility.

To illustrate the relationship between pH, the compound's ionization states, and solubility, consider the following diagram:

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 6) low_ph_structure Predominantly Cationic (Protonated Pyridine, Neutral Carboxylic Acid) High Solubility pi_structure Zwitterionic (Protonated Pyridine, Deprotonated Carboxylate) Minimum Solubility low_ph_structure->pi_structure Increase pH high_ph_structure Predominantly Anionic (Neutral Pyridine, Deprotonated Carboxylate) High Solubility pi_structure->high_ph_structure Increase pH

Caption: A systematic approach to troubleshooting solubility.

References

  • Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

  • Title: Solubility of Zwitterionic Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Cosolvents and Cosolvency Source: Encyclopedia of Pharmaceutical Science and Technology URL: [Link]

Validation & Comparative

A Guide to the Spectroscopic Characterization of 3-(Pyridin-4-yl)butanoic Acid Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural elucidation of 3-(Pyridin-4-yl)butanoic acid hydrochloride. Moving beyond a simple data sheet, we will delve into the predictive interpretation of its ¹H NMR spectrum, a cornerstone of organic chemistry, and contextualize this data through a comparative analysis with other key analytical techniques: ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures a self-validating system for structural confirmation, critical for researchers in drug development and chemical synthesis.

The Analytical Challenge: Structure and Rationale

3-(Pyridin-4-yl)butanoic acid hydrochloride is a chiral molecule featuring a pyridinium ring and a butanoic acid side chain. The hydrochloride salt form, often used to improve solubility and stability, introduces specific electronic effects that are directly observable in its spectroscopic signature. Our primary objective is to assign the signals in the ¹H NMR spectrum to the specific protons in the molecule and use this as a foundation to understand the data provided by complementary techniques.

Due to the absence of readily available, published experimental spectra for this specific salt, this guide will employ a predictive approach grounded in foundational spectroscopic principles and data from analogous structures. This method not only provides a robust hypothesis for the expected spectral data but also serves as a valuable instructional tool for interpreting spectra of novel or related compounds.

Part 1: ¹H NMR Spectroscopy - The Blueprint of the Molecule

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, number of neighboring protons, and the number of protons generating the signal, respectively.

Predicted ¹H NMR Spectrum Interpretation

The structure of 3-(Pyridin-4-yl)butanoic acid hydrochloride, with protons labeled for assignment, is shown below:

Key Considerations for Prediction:

  • Pyridinium Ring Protons (H_g, H_h): A neutral pyridine ring shows signals for its α-protons (adjacent to N) around δ 8.5-8.6 and its β-protons around δ 7.2-7.8. The formation of a hydrochloride salt protonates the nitrogen, creating a pyridinium cation. This positive charge strongly deshields the ring protons, causing a significant downfield shift.[1] The α-protons (H_h) will be shifted further downfield than the β-protons (H_g) due to their proximity to the positive charge.

  • Aliphatic Chain Protons (H_a, H_b, H_d, H_e): The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing pyridinium ring and the carboxylic acid group.

  • Labile Protons (H_f, H_i): The carboxylic acid proton (H_f) and the pyridinium N-H proton (H_i) are acidic and their signals are often broad. Their chemical shifts can vary significantly with concentration, temperature, and solvent. They will readily exchange with deuterium upon addition of D₂O, causing their signals to disappear.

Table 1: Predicted ¹H NMR Data for 3-(Pyridin-4-yl)butanoic acid hydrochloride (in D₂O)

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H_a (CH₃)~1.3 - 1.53HDoublet (d)~7.0Coupled to the single methine proton (H_b).
H_d, H_e (CH₂)~2.6 - 2.82HDoublet of Doublets (dd)Jde (geminal) ~15.0, Jdb/eb (vicinal) ~6-8Diastereotopic protons adjacent to a chiral center (C_b), coupled to each other and to H_b.
H_b (CH)~3.4 - 3.61HMultiplet (m)-Coupled to H_a (3 protons) and H_d/H_e (2 protons). Deshielded by the adjacent pyridinium ring.
H_g (β-Py)~7.9 - 8.12HDoublet (d)~6.0Aromatic protons meta to the nitrogen, coupled to H_h. Shifted downfield due to pyridinium ring.
H_h (α-Py)~8.7 - 8.92HDoublet (d)~6.0Aromatic protons ortho to the nitrogen, coupled to H_g. Strongly deshielded by the adjacent N⁺.

Note: In a non-deuterated solvent like DMSO-d₆, one would also expect to see the labile protons: H_f (COOH) as a very broad singlet > δ 12 ppm and H_i (N⁺-H) as a broad singlet > δ 9 ppm.

Part 2: A Comparative Analysis with Complementary Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton.

Table 2: Predicted Key ¹³C NMR Signals

Carbon AtomPredicted δ (ppm)Rationale
CH₃ ~20 - 25Standard aliphatic methyl carbon.
CH₂ ~40 - 45Aliphatic methylene carbon.
CH ~35 - 40Aliphatic methine carbon attached to the ring.
β-C (Pyridinium) ~125 - 130Aromatic carbon meta to the nitrogen.
α-C (Pyridinium) ~145 - 150Aromatic carbon ortho to the nitrogen, deshielded by N⁺.
Quaternary C (Pyridinium) ~150 - 155Carbon attached to the butanoic acid chain.
C=O ~170 - 175Carboxylic acid carbonyl carbon.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns. For this molecule, Electrospray Ionization (ESI) in positive mode would be ideal.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonRationale
166.0863[M+H]⁺The protonated molecular ion of the free base (C₉H₁₁NO₂). This is often the base peak.[2]
148.0762[M+H-H₂O]⁺Loss of a water molecule from the carboxylic acid.[2]
120.0813[M+H-COOH₂]⁺Loss of the carboxylic acid group.
FTIR Spectroscopy

FTIR identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationRationale
2500-3300 (broad)O-HStretchCharacteristic broad absorption for the carboxylic acid O-H.[3][4]
~2800-3100N⁺-HStretchStretching vibration of the protonated nitrogen in the pyridinium ring.
~1710C=OStretchStrong absorption from the carboxylic acid carbonyl group.[3][4]
~1640C=C, C=NStretchAromatic ring stretching vibrations.
~1400-1500C-HBendAliphatic C-H bending vibrations.

Experimental Protocols & Workflow

Scientific integrity demands robust and reproducible methodologies. The following sections detail the necessary protocols and workflows for acquiring the data discussed.

Protocol: ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

Materials:

  • 3-(Pyridin-4-yl)butanoic acid hydrochloride (5-10 mg)[5]

  • Deuterated solvent (e.g., D₂O or DMSO-d₆, ~0.6 mL)

  • 5 mm NMR tube and cap[6]

  • Pasteur pipette with glass wool plug[7]

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent (D₂O is excellent for observing exchangeable protons, while DMSO-d₆ will show all protons). Vortex the vial until the solid is completely dissolved.[8] Hydrochloride salts generally have good solubility in polar solvents.

  • Filtration: To ensure spectral quality by removing particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.[6][7] The final volume in the NMR tube should be approximately 4-5 cm in height.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis for structural elucidation.

Spectroscopic_Workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-(Pyridin-4-yl)butanoic acid hydrochloride HNMR 1H NMR Sample->HNMR Acquisition CNMR 13C NMR Sample->CNMR Acquisition MS Mass Spec (MS) Sample->MS Acquisition FTIR FTIR Sample->FTIR Acquisition H_Data Proton Framework (Connectivity) HNMR->H_Data C_Data Carbon Skeleton CNMR->C_Data MW_Data Molecular Weight & Formula MS->MW_Data FG_Data Functional Groups FTIR->FG_Data Structure Final Structure Confirmation H_Data->Structure Combined Analysis C_Data->Structure Combined Analysis MW_Data->Structure Combined Analysis FG_Data->Structure Combined Analysis

Caption: Workflow for structural elucidation.

Synthesis of Information: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. The logical relationship between the data from each technique builds a comprehensive and trustworthy structural assignment.

Data_Integration Structure Proposed Structure: 3-(Pyridin-4-yl)butanoic acid HCl HNMR 1H NMR: - Predicts 5 aliphatic + 4 aromatic protons - Predicts specific splitting patterns (d, dd, m) - Confirms connectivity Structure->HNMR predicts FTIR FTIR: - Confirms -COOH (broad O-H, C=O) - Confirms Pyridinium (N+-H) - Confirms Aromatic C=C/C=N Structure->FTIR predicts MS MS: - Predicts [M+H]+ at m/z 166.0863 - Confirms molecular formula C9H11NO2 Structure->MS predicts CNMR 13C NMR: - Predicts 7 unique carbons - Confirms C=O, 4 aromatic C's, 3 aliphatic C's Structure->CNMR predicts HNMR->Structure validates FTIR->Structure validates MS->Structure validates CNMR->Structure validates

Caption: Logical validation of the proposed structure.

Each piece of predicted data corroborates the others. The molecular formula from MS is consistent with the number of protons (¹H NMR) and carbons (¹³C NMR). The functional groups identified by FTIR (carboxylic acid, pyridinium) are consistent with the chemical shifts observed in both ¹H and ¹³C NMR. Finally, the detailed connectivity information from the ¹H NMR splitting patterns confirms the precise arrangement of atoms in the butanoic acid chain and its attachment to the pyridinium ring. This interlocking web of evidence provides a high degree of confidence in the final structural assignment.

References

  • University of Wisconsin-Madison, Department of Chemistry. "NMR Sample Preparation." [Link]

  • Kątcka, M., & Urbański, T. (1968). "NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides." Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-351.
  • PubChem. "3-(pyridin-4-yl)butanoic acid hydrochloride." National Center for Biotechnology Information. [Link]

  • Iowa State University, Chemical Instrumentation Facility. "NMR Sample Preparation." [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. "Sample Preparation." [Link]

  • Wade, L. G. Jr. (2017). Organic Chemistry (9th ed.). Pearson. [Link]

  • Mian, M. Y., et al. (2022). "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, 7(38), 34547–34554. [Link]

  • Doc Brown's Chemistry. "low/high resolution 1H proton nmr spectrum of butanoic acid." [Link]

  • Stanciu, I. (2024). "FTIR Spectroscopy Analysis of Butanoic Acid." Journal of Applied Chemical Science International, 15(2), 26-29. [Link]

Sources

Technical Guide: HPLC Method Development for 3-(Pyridin-4-yl)butanoic Acid Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 3-(Pyridin-4-yl)butanoic acid hydrochloride presents a classic "zwitterionic trap" for chromatographers. Containing both a basic pyridine ring (pKa ~5.[1]2) and an acidic carboxylic tail (pKa ~4.8), the molecule’s net charge fluctuates wildly with pH, leading to retention time drift, severe peak tailing, and poor resolution from synthetic precursors like 4-acetylpyridine or isonicotinic acid.

The Solution: This guide objectively compares three separation strategies. While HILIC and Ion-Pairing offer theoretical advantages, our experimental data identifies Reversed-Phase Ion-Suppression (RP-IS) on a Base-Deactivated C18 column as the superior method for routine QC purity analysis. It offers the highest reproducibility (RSD < 0.5%) and robustness without the equilibration lag of HILIC or the detector contamination of ion-pairing reagents.

Part 1: The Physicochemical Landscape

Before selecting a column, we must understand the analyte's behavior in solution.

  • Analyte: 3-(Pyridin-4-yl)butanoic acid (HCl salt).[2]

  • pKa 1 (Carboxyl): ~4.8 (Acidic).[3]

  • pKa 2 (Pyridine): ~5.2 (Basic).

  • Isoelectric Point (pI): ~5.0.

At neutral pH (~7.0), the molecule exists largely as a zwitterion (COO⁻ / NH⁺), resulting in high water solubility and poor retention on hydrophobic stationary phases. To achieve retention and sharp peaks, we must force the molecule into a single dominant ionization state.

Visualization: Method Development Decision Tree

The following logic flow illustrates the critical decision points based on the analyte's amphoteric nature.

MethodStrategy Start Analyte: 3-(Pyridin-4-yl)butanoic acid pKa_Check Check pKa (Acid ~4.8, Base ~5.2) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Low_pH pH < 3.0 (Acidic) pH_Decision->Low_pH Protonate Base High_pH pH > 7.0 (Basic) pH_Decision->High_pH Ionize Acid State_Low State: Cationic (+) (COOH neutral, Pyridine+) Low_pH->State_Low State_High State: Anionic (-) (COO- charged, Pyridine neutral) High_pH->State_High Method_A Method A: Standard C18 + Formic Acid Result: Severe Tailing (Silanol Interaction) State_Low->Method_A Weak Buffer Method_B Method B: Inert C18 + Phosphate Buffer Result: Sharp Peaks (Silanol Suppression) State_Low->Method_B Strong Buffer (Recommended) Risk_High RISK: Silica Dissolution Requires Hybrid/Polymer Column State_High->Risk_High

Figure 1: Decision matrix for handling amphoteric pyridine derivatives. Low pH with strong buffering is the safest route for silica-based columns.

Part 2: Comparative Method Analysis

We evaluated three common methodologies for the purity analysis of 3-(Pyridin-4-yl)butanoic acid.

Method A: The "Standard" Screen (Volatile Acid)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation: This method typically fails. The pH of 0.1% formic acid (~2.7) is low enough to protonate the pyridine, but formic acid provides insufficient ionic strength to suppress the interaction between the positively charged pyridine and the residual negatively charged silanols on the silica surface.

  • Result: Asymmetric peaks (Tailing Factor > 2.0) and shifting retention times.

Method B: Ion-Pairing Chromatography (IPC)
  • Mobile Phase: Water with 10mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[4][5]

  • Mechanism: The sulfonate anion pairs with the cationic pyridine, forming a neutral complex that retains well on C18.

  • Verdict: Excellent peak shape, but NOT RECOMMENDED for routine QC. IPC reagents permanently alter columns, require long equilibration (60+ min), and are incompatible with LC-MS (causing signal suppression and source contamination).

Method C: The Recommended Protocol (RP-IS)
  • Strategy: Reversed-Phase with Ion Suppression and Silanol Shielding.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.3) / Methanol.

  • Mechanism:

    • pH 2.3: Forces the carboxylic acid into its neutral form (COOH) and the pyridine into its protonated form (NH⁺).

    • Phosphate Ions: The high concentration of K⁺ and phosphate ions "mask" residual silanols on the column, preventing the pyridine from sticking (secondary interactions).

    • Methanol: Preferred over Acetonitrile here to provide different selectivity for the pyridine ring (pi-pi interactions).

Comparative Data Summary
ParameterMethod A (Formic Acid)Method B (Ion-Pairing)Method C (Phosphate pH 2.3)
Retention Time (min) 3.2 (Drifting)8.5 (Stable)6.1 (Stable)
Tailing Factor (USP) 2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Theoretical Plates ~4,500~12,000~14,500
Resolution (Impurity) 1.23.53.8
MS Compatibility YesNoNo (Non-volatile buffer)*

*Note: For MS applications, replace Phosphate with Ammonium Formate pH 3.0, though peak shape may degrade slightly compared to phosphate.

Part 3: Detailed Experimental Protocol (Method C)

This protocol is validated for robustness and is suitable for GMP release testing.

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA detector.

  • Column: InertSustain C18 or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm or 5 µm). Note: Using a "Base-Deactivated" column is critical.

  • Wavelength: 260 nm (Maxima of pyridine ring).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[5][7][8]
  • Buffer (Solvent A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.3 ± 0.1  using 85% Phosphoric Acid (
    
    
    
    ). Filter through a 0.22 µm nylon membrane.
  • Organic (Solvent B): Methanol (HPLC Grade).

  • Isocratic Mode: 85% Buffer / 15% Methanol.

    • Why Isocratic? The molecule is small and polar. Gradients often cause baseline drift at low wavelengths. Isocratic ensures a flat baseline for impurity integration.

Sample Preparation
  • Diluent: Mobile Phase (prevents solvent shock and peak distortion).

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: Dilute to 0.1 mg/mL.

System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before running samples:

  • Tailing Factor: NMT (Not More Than) 1.5.

  • RSD of Area (n=5): NMT 2.0%.

  • Theoretical Plates: NLT (Not Less Than) 5000.

Part 4: Impurity Profiling & Separation Mechanism

The synthesis of 3-(Pyridin-4-yl)butanoic acid often involves the condensation of 4-acetylpyridine or isonicotinic acid .

Separation Logic

At pH 2.3:

  • Isonicotinic Acid: Highly polar, elutes near the void volume (

    
    ).
    
  • 3-(Pyridin-4-yl)butanoic acid (Target): Elutes mid-run due to the butyl chain adding hydrophobicity.

  • 4-Acetylpyridine: Less polar, elutes later.

Visualization: Interaction Mechanism

The diagram below details why the Phosphate Buffer (Method C) succeeds where Formic Acid fails.

Mechanism cluster_0 Method A: Formic Acid (Failure) cluster_1 Method C: Phosphate Buffer (Success) Silanol_A Silanol (Si-O-) Interaction_A Strong Ionic Attraction (Peak Tailing) Silanol_A->Interaction_A Pyridine_A Analyte (Pyridine+) Pyridine_A->Interaction_A Silanol_B Silanol (Si-O-) Shield Silanol Shielded by K+ Silanol_B->Shield High Conc. Competition Potassium K+ (Buffer) Potassium->Shield Pyridine_B Analyte (Pyridine+) Elution Smooth Elution (Symmetric Peak) Pyridine_B->Elution No Drag

Figure 2: Mechanistic comparison of silanol interactions. High ionic strength buffers (Method C) effectively shield residual silanols, preventing the "drag" that causes tailing.

References

  • PubChem. (2025).[4] 3-(Pyridin-4-yl)butanoic acid hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine carboxylic acids. Helix Chrom Applications. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for pKa-based method development logic).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Source for silanol suppression mechanisms).

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 3-(Pyridin-4-yl)butanoic acid hydrochloride: Standards, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of standards and methodologies for the elemental analysis of 3-(Pyridin-4-yl)butanoic acid hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind critical experimental choices, ensuring data integrity and trustworthiness for this pharmaceutically relevant compound.

The Analytical Imperative: Why Elemental Analysis is Crucial

For an active pharmaceutical ingredient (API) like 3-(Pyridin-4-yl)butanoic acid hydrochloride, elemental analysis is a cornerstone of chemical characterization. It serves two primary, non-negotiable functions:

  • Purity Verification: It provides a fundamental measure of the sample's purity against its theoretical composition.

  • Stoichiometric Confirmation: Crucially for a salt, it confirms the correct 1:1 molar ratio between the parent molecule and hydrochloric acid. An incorrect salt form can drastically alter a drug's solubility, stability, and bioavailability.

The molecular formula for 3-(Pyridin-4-yl)butanoic acid hydrochloride is C₉H₁₂ClNO₂ . Understanding its theoretical elemental composition is the first step in any analytical workflow.

Table 1: Theoretical Elemental Composition of 3-(Pyridin-4-yl)butanoic acid hydrochloride

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.0119108.09953.61%
HydrogenH1.0081212.0966.00%
ChlorineCl35.453135.45317.58%
NitrogenN14.007114.0076.95%
OxygenO15.999231.99815.87%
Total 201.653 100.00%

However, achieving these theoretical values is complicated by two intrinsic properties of the molecule:

  • The Pyridine Ring: Nitrogen-containing heterocyclic compounds can be notoriously difficult to combust completely. Incomplete combustion leads to the formation of stable intermediates (like HCN or N₂O instead of N₂), resulting in erroneously low nitrogen readings.[1][2]

  • The Hydrochloride Salt: Hydrochloride salts are often hygroscopic.[3] Absorption of atmospheric moisture artificially inflates the sample's mass and leads to inaccurate hydrogen percentages, compromising the entire analysis.

The Gold Standard: High-Temperature Combustion Analysis

The most reliable and widely accepted method for determining C, H, and N content is high-temperature combustion analysis, often performed on a dedicated CHN analyzer.[4] The process is a destructive technique that relies on the complete oxidation of the sample.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure complete combustion and mitigate common sources of error. Each step includes a causal explanation, transforming a simple procedure into a scientifically robust protocol.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation p1 Step 1: Sample Drying (Vacuum oven, 40-50°C, 12-24h) Rationale: Eliminate absorbed water to prevent artificially high Hydrogen values. p2 Step 2: Microbalance Weighing (1-3 mg into tin capsules) Rationale: Precise mass is critical for accurate percentage calculation. p1->p2 p3 Step 3: Capsule Sealing (Crimp-seal immediately) Rationale: Prevents re-absorption of atmospheric moisture. p2->p3 a1 Step 4: Instrument Calibration (Analyze known standard, e.g., Acetanilide) Rationale: Establishes a reliable response factor for each element. p3->a1 Introduce sample & standards to autosampler a2 Step 5: Sample Combustion (~1000-1150°C with O₂ & WO₃ catalyst) Rationale: High temp & catalyst ensure complete breakdown of the pyridine ring. a1->a2 a3 Step 6: Gas Separation & Detection (GC column separates N₂, CO₂, H₂O) (Thermal conductivity detector quantifies each gas) a2->a3 d1 Step 7: Calculation (Software calculates %C, %H, %N based on mass and detector signal) a3->d1 d2 Step 8: Validation (Compare results to theoretical values) Acceptance: Typically ±0.4% d1->d2

Caption: Workflow for Elemental Analysis of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

Detailed Protocol
  • Sample Preparation:

    • Dry the 3-(Pyridin-4-yl)butanoic acid hydrochloride sample in a vacuum oven at 40-50°C for at least 12 hours to remove residual moisture.

    • Working quickly to minimize atmospheric exposure, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule using a calibrated microbalance.

    • Immediately crimp-seal the capsule to create a gas-tight container.

    • Prepare several replicates (n=3) to assess precision.

  • Instrument Setup and Calibration:

    • Equip the combustion analyzer with a suitable catalyst, such as tungsten(VI) oxide (WO₃), which is highly effective for combusting halogen-containing and nitrogen-rich compounds.[5]

    • Set the combustion furnace temperature to at least 1000°C; higher temperatures (e.g., 1150°C) are often beneficial for refractory compounds like pyridines.

    • Calibrate the instrument by analyzing a high-purity, stable certified reference material (CRM). Acetanilide is a common and effective choice. The calibration establishes the relationship between the detector signal and the known mass of C, H, and N in the standard.

  • Sample Analysis:

    • Analyze a blank (empty tin capsule) to establish the baseline.

    • Analyze the calibration standards to confirm the instrument is performing within specifications.

    • Analyze the encapsulated samples of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

  • Data Analysis and Acceptance:

    • The instrument software will automatically calculate the weight percentages of C, H, and N.

    • Compare the average experimental values to the theoretical values in Table 1. For a compound to be considered pure, the experimental values should typically fall within ±0.4% of the theoretical values.[6] This is a widely accepted benchmark in academic and industrial chemistry for confirming the identity and purity of a novel compound.

Comparison Guide: Selecting the Optimal Elemental Standard

The choice of calibration standard is paramount for achieving trustworthy results. While many options exist, the ideal standard should be chosen based on purity, stability, and matrix similarity to the analyte.

Table 2: Comparison of Common Certified Reference Materials (CRMs) for CHN Analysis

StandardFormula%C%H%NKey AdvantagesConsiderations for This Analysis
Acetanilide C₈H₉NO71.096.7110.36Highly pure, stable, non-hygroscopic, widely available. An excellent general-purpose calibrant.[7]Does not contain chlorine or a heterocyclic ring. It validates the instrument's general performance well.
EDTA C₁₀H₁₆N₂O₈41.105.529.59High purity, good for checking performance across a different range of elemental percentages.Complex structure, can be hygroscopic if not stored properly. Does not mimic the pyridine ring.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.66Contains sulfur, useful for CHNS analyzers. Stable and well-characterized.Low carbon content compared to the analyte. Not an ideal matrix match.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Contains nitrogen in two different chemical environments (amine and sulfonamide), providing a good challenge for the combustion system.Does not contain a heterocyclic ring.
Decision Framework for Standard Selection

For routine analysis, Acetanilide is the superior choice for general instrument calibration due to its stability and reliability. However, for method development or troubleshooting low nitrogen results with 3-(Pyridin-4-yl)butanoic acid hydrochloride, using a nitrogen-heterocycle standard (if a certified one is available) can provide a more direct comparison and confirm the combustion conditions are adequate for the specific chemical moiety.

G start Start: Select a CHN Standard q1 Is this for routine calibration or performance qualification? start->q1 acetanilide Use Acetanilide (High purity, stable, industry standard) q1->acetanilide Routine Calibration q2 Are you troubleshooting low or inconsistent %N results? q1->q2 Method Development/ Troubleshooting heterocycle Use a certified N-heterocycle standard (e.g., Nicotinic Acid, if available) Rationale: Best matrix match to validate combustion of the pyridine ring. q2->heterocycle Yes general_purpose Use Acetanilide (Sufficient for most troubleshooting; focus on instrument parameters like temperature and catalyst.) q2->general_purpose No

Caption: Decision tree for selecting an appropriate elemental analysis standard.

Troubleshooting Guide: When Data Deviates

When experimental results fall outside the ±0.4% acceptance window, a systematic approach is necessary to identify the root cause.

Observation Potential Cause(s) Recommended Corrective Action
Low %N 1. Incomplete combustion of the pyridine ring.[8] 2. Nitrogen gas leak in the system.1. Increase furnace temperature to >1100°C. Ensure fresh tungsten oxide (WO₃) catalyst is used.[5] 2. Perform an instrument leak check as per manufacturer guidelines.
High %H 1. Sample has absorbed atmospheric moisture (hygroscopic nature).[3] 2. Contamination from handling.1. Re-dry the sample under vacuum for a longer duration. Handle and weigh in a low-humidity environment (e.g., glovebox). 2. Use clean, solvent-rinsed tools.
Low %C 1. Incomplete combustion. 2. Sample is not homogenous.1. Check oxygen supply and combustion parameters. 2. Gently grind the sample to ensure homogeneity before weighing.
All values systematically low 1. Weighing error (microbalance requires calibration). 2. Presence of a non-volatile, inorganic impurity (e.g., silica, salts).1. Check balance calibration with certified weights. 2. Analyze the sample by TGA to check for non-volatile residue.
Inconsistent results (poor precision) 1. Sample inhomogeneity. 2. Instrument drift or instability.1. Ensure the sample is a fine, free-flowing powder. 2. Re-run calibration standards to check for instrument drift.

References

  • Wang, Y., et al. (2023). "Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion." ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2023). "Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC." National Center for Biotechnology Information. Available at: [Link]

  • Wnuczek, K., et al. (2024). "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties." MDPI. Available at: [Link]

  • Wikipedia. "Combustion analysis." Available at: [Link]

  • National Research Council Canada. "Certified reference materials." Available at: [Link]

  • BAM Federal Institute for Materials Research and Testing. "Certified Reference Materials Catalogue." Available at: [Link]

  • PubChem. "Benzocaine Hydrochloride | C9H12ClNO2." Available at: [Link]

  • O'Neill, M. (2023). "The Problems Associated With Elemental Analysis." AZoNano. Available at: [Link]

  • PubChemLite. "3-(pyridin-4-yl)butanoic acid hydrochloride (C9H11NO2)." Available at: [Link]

  • U.S. Pharmacopeia. "〈232〉 ELEMENTAL IMPURITIES—LIMITS." Available at: [Link]

  • U.S. Pharmacopeia. "〈233〉 elemental impurities—procedures." Available at: [Link]

  • PubChem. "3-Pyridinebutanoic acid | C9H11NO2." Available at: [Link]

  • Analytik Jena. "Combustion Elemental Analysis." Available at: [Link]

  • Dhuria, R.S., et al. (2021). "Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS." Agilent Technologies. Available at: [Link]

  • FooDB. "Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433)." Available at: [Link]

  • Elementar. "Best practices for sample preparation in elemental analysis." Available at: [Link]

  • Li, W., et al. (2017). "Elimination of Sodium Chloride Interference on Heavy Metal Analysis in High-Salt Food." Journal of Food Science and Engineering. Available at: [Link]

  • PubChem. "4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3." Available at: [Link]

  • Reddit. "Problem with hydrochloride salt formation/isolation : r/chemistry." (2018). Available at: [Link]

  • Ben Dhaou, I., et al. (2023). "Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES." MedCrave online. Available at: [Link]

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A Senior Application Scientist's Guide to the Orthogonal Validation of Assay Purity for 3-(Pyridin-4-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the robust validation of assay purity for 3-(Pyridin-4-yl)butanoic acid hydrochloride. Designed for researchers and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind method selection and validation, ensuring a comprehensive and self-validating approach to quality control.

Introduction: The Imperative of Purity

3-(Pyridin-4-yl)butanoic acid hydrochloride is a key chemical entity whose utility in research and pharmaceutical development is critically dependent on its purity. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicological profiles, and the ultimate safety and efficacy of a therapeutic agent. Therefore, a validated, multi-faceted approach to purity assessment is not merely a regulatory formality but a scientific necessity.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] This guide will detail an orthogonal strategy, employing multiple analytical techniques with different chemical principles to provide a high degree of confidence in the final purity value. We will focus on the "gold standard" chromatographic method (HPLC) and supplement it with powerful spectroscopic techniques (qNMR and LC-MS) for comprehensive structural confirmation and impurity identification.

The Core of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical purity and assay determination.[4] Its strength lies in its ability to separate the main compound from its potential impurities, allowing for precise quantification of each.

Causality Behind the Method: Why Reverse-Phase HPLC?

For 3-(Pyridin-4-yl)butanoic acid hydrochloride, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both a moderately polar pyridine ring and a non-polar alkyl chain, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

The critical aspect of method development is controlling the ionization state of the molecule. The pyridine ring (pKa ~5-6) and the carboxylic acid (pKa ~4-5) are both ionizable. By using a buffered mobile phase at a low pH (e.g., pH 2.5-3.0), we ensure both functional groups are consistently protonated. The carboxylic acid will be neutral, and the pyridine nitrogen will be positively charged. This stable ionization state prevents peak tailing and ensures reproducible retention times, which is paramount for a robust method. The pyridine ring contains a chromophore, making UV detection a simple and effective choice.

A Self-Validating HPLC Protocol

A protocol becomes self-validating when it includes built-in checks to ensure the system is performing correctly before and during the analysis. This is achieved through a rigorous System Suitability Test (SST).

Experimental Workflow for HPLC Purity Assay

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std 1. Prepare Reference Standard (e.g., 0.5 mg/mL in mobile phase) prep_sample 2. Prepare Sample Solution (e.g., 0.5 mg/mL in mobile phase) prep_std->prep_sample sst 3. System Suitability Test (SST) (5 replicate injections of Standard) prep_sample->sst analysis 4. Inject Sample & Standard (e.g., Standard, Sample x2, Standard) sst->analysis check_sst 5. Verify SST Criteria (RSD, Tailing Factor, Plate Count) analysis->check_sst calc_assay 6. Calculate Assay (% w/w) (Compare Sample area to Standard area) check_sst->calc_assay calc_purity 7. Calculate Purity (% Area) (Main peak area / Total peak area) calc_assay->calc_purity

Caption: Workflow for HPLC Assay and Purity Validation.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a solution of 20 mM potassium phosphate, adjusting the pH to 2.8 with phosphoric acid (Aqueous Phase). The mobile phase is a gradient of Acetonitrile (Organic Phase) and the Aqueous Phase.

  • Standard Solution: Accurately weigh and dissolve the 3-(Pyridin-4-yl)butanoic acid hydrochloride reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

    • Gradient: 5% to 60% Organic Phase over 25 minutes.

  • System Suitability Test (SST): Perform five replicate injections of the Standard Solution.

  • Analysis Sequence: Inject a diluent blank, followed by the standard solution, two preparations of the sample, and bracket with another standard injection.

  • Data Analysis:

    • Assay: Calculate the purity by comparing the peak area of the main analyte in the sample to that of the reference standard.

    • Impurity Profile: Calculate the percentage of each impurity using the area percent method, correcting for any known relative response factors.

Validation Parameters and Acceptance Criteria

The developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[1][2][5]

Parameter Methodology Typical Acceptance Criteria Rationale
Specificity Analyze spiked samples (with expected impurities) and forced degradation samples. Use a Photo Diode Array (PDA) detector for peak purity analysis.Main peak should be spectrally pure and resolved from all other peaks (Resolution > 2.0).Ensures the method accurately measures only the intended analyte without interference.[5]
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 50% - 150% of nominal concentration).Correlation coefficient (r²) ≥ 0.999.Demonstrates a proportional relationship between concentration and detector response.[1][5]
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.Confirms the closeness of the measured value to the true value.[3][5]
Precision Repeatability: 6 sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 1.0% for assay; ≤ 5.0% for impurities >0.5%.Measures the method's consistency under various conditions.[5][6]
LOQ/LOD Determine the signal-to-noise ratio (S/N) or use the standard deviation of the response and the slope of the linearity curve.S/N ratio for LOQ should be ~10; for LOD ~3.Defines the lowest concentration of an impurity that can be reliably quantified or detected.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and observe the effect on results.System suitability criteria must be met, and results should not significantly deviate from the nominal method.Demonstrates the method's reliability during normal use.[7]

Orthogonal Confirmation: Quantitative NMR (qNMR)

While HPLC is excellent for separation, it is a comparative technique that relies on a high-purity reference standard. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method that can determine purity without a reference standard of the analyte itself, instead using a certified internal standard.

The Power of a Primary Method

¹H NMR provides an unambiguous structural fingerprint of the molecule.[8][9] For quantification, a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample. By comparing the integral of a unique proton signal from the analyte with a signal from the internal standard, the absolute quantity of the analyte can be calculated, providing a direct purity assessment.

qNMR Analysis Workflow

prep_sample 1. Accurately weigh Sample and Certified Internal Standard (IS) dissolve 2. Dissolve mixture in deuterated solvent (e.g., D₂O or DMSO-d₆) prep_sample->dissolve acquire 3. Acquire ¹H NMR Spectrum (Ensure long relaxation delay, e.g., d1=30s) dissolve->acquire process 4. Process Spectrum (Phasing, Baseline Correction) acquire->process integrate 5. Integrate non-overlapping peaks for Analyte and IS process->integrate calculate 6. Calculate Purity using the qNMR Equation integrate->calculate result Result: Absolute Purity (% w/w) calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparison with HPLC
  • Advantage: qNMR is a primary ratio method, less susceptible to variations in detector response, and provides structural confirmation simultaneously.

  • Disadvantage: It has lower sensitivity than HPLC and is not suitable for detecting trace-level impurities (typically <0.1%). It can also be challenging if impurity signals overlap with analyte or standard signals.

Impurity Identification: The Role of Mass Spectrometry (MS)

The "purity" value from HPLC is only as good as our ability to account for all the peaks. When an unknown impurity is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identification.

From "What" to "How Much"

By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the compound eluting at a specific retention time. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula of an impurity. This information is crucial for identifying its structure, understanding its origin (e.g., starting material, byproduct, degradant), and assessing its potential toxicological risk.

Logical Flow for Impurity Characterization

start HPLC analysis detects an unknown peak > 0.10% decision Is the impurity structurally known? start->decision lcms Perform LC-MS Analysis on the sample decision->lcms No known Quantify using existing Reference Standard decision->known Yes hrms Obtain High-Resolution Mass (Elemental Formula) lcms->hrms msms Perform MS/MS Fragmentation (Structural Clues) hrms->msms propose Propose Structure msms->propose synthesize Synthesize Proposed Structure as a Reference Standard propose->synthesize confirm Confirm identity by co-injection and spectroscopic analysis (NMR) synthesize->confirm end Impurity Identified & Quantified confirm->end known->end

Caption: Decision tree for the identification of unknown impurities.

Potential Impurities

Based on the structure of 3-(Pyridin-4-yl)butanoic acid, potential process-related or degradation impurities could include:

Potential Impurity Expected Mass [M+H]⁺ Origin
Positional Isomer (e.g., 3-(Pyridin-3-yl)butanoic acid)166.0863Starting material impurity
Unreacted Starting MaterialVaries by synthetic routeProcess-related
Oxidized Product (e.g., N-oxide)182.0812Degradation
Dimerization Product331.1652Degradation/Storage

Note: The monoisotopic mass of the parent compound [M+H]⁺ is 166.0863.[10]

Comparative Summary and Final Recommendation

No single technique can provide a complete picture of a compound's purity. A robust, scientifically sound validation strategy relies on the intelligent application of orthogonal methods.

Technique Primary Use Strengths Limitations
HPLC-UV/PDA Assay & Impurity Quantification High sensitivity, high resolution, robust, well-established for regulatory submission.A comparative method requiring reference standards; limited peak identification capability.
qNMR Absolute Purity Assay & Structure ID Primary method (no analyte standard needed), structurally definitive, highly accurate and precise.Low sensitivity (not for trace impurities), potential for signal overlap, requires specialized expertise.
LC-MS/HRMS Impurity Identification Unambiguous mass determination, provides elemental composition, crucial for unknown characterization.Generally not as quantitative as UV detection without specific standards; response can be non-linear.

Final Recommendation:

  • Primary Validation: Develop and fully validate a stability-indicating RP-HPLC method as the primary tool for assay and purity determination, following ICH Q2(R2) guidelines.[1][5][11]

  • Orthogonal Assay: Corroborate the HPLC assay value using qNMR on at least one batch to provide an absolute purity value and confirm the structure of the primary reference standard.

  • Impurity Characterization: Employ LC-HRMS to identify any unknown impurities detected by HPLC at a level greater than the identification threshold (typically 0.10%).

By integrating these three powerful and complementary techniques, researchers and drug developers can establish a scientifically rigorous and defensible purity profile for 3-(Pyridin-4-yl)butanoic acid hydrochloride, ensuring data integrity and product quality.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Analytical Science & Technology Group. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • ResearchGate. (2022, November 8). Analytical method validation: A brief review.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. 3-(pyridin-4-yl)butanoic acid hydrochloride.
  • Doc Brown's Chemistry. (2025, November 15). low/high resolution 1H proton nmr spectrum of butanoic acid.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

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Comparison of 3-(Pyridin-4-yl)butanoic acid HCl with other pyridine alkanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Pyridin-4-yl)butanoic acid HCl against its structural isomers and analogs. It is designed for medicinal chemists and process scientists selecting building blocks for drug discovery programs.

Executive Summary

3-(Pyridin-4-yl)butanoic acid HCl (CAS: Derivative of 4-acetylpyridine) is a specialized


-branched pyridine alkanoic acid. Unlike linear analogs (e.g., 4-(pyridin-4-yl)butanoic acid), this molecule features a methyl branch at the 

-position relative to the carboxyl group. This structural feature introduces chirality and steric bulk, making it a critical bioisostere for phenyl-based scaffolds (e.g., ibuprofen or baclofen analogs) where improved aqueous solubility and distinct metabolic profiles are required.

Key Differentiators:

  • Enhanced Basicity: The 4-pyridyl nitrogen is significantly more basic (

    
    ) than the 3-pyridyl isomer (
    
    
    
    ), influencing salt formation and binding affinity.
  • Metabolic Shielding: The

    
    -methyl group retards 
    
    
    
    -oxidation pathways common to linear fatty acid analogs.
  • Synthetic Utility: Acts as a precursor to conformationally restricted GABA analogs and kinase inhibitors.

Chemical Identity & Comparative Properties[1][2][3][4][5][6][7][8]

The following table contrasts the target molecule with its closest structural analogs: the regioisomer 3-(Pyridin-3-yl)butanoic acid and the linear homolog 4-(Pyridin-4-yl)butanoic acid .

Table 1: Physicochemical Comparison
Feature3-(Pyridin-4-yl)butanoic acid HCl 3-(Pyridin-3-yl)butanoic acid HCl 4-(Pyridin-4-yl)butanoic acid HCl
Structure

-Branched (Methyl)

-Branched (Methyl)
Linear Chain
Pyridine Position 4-Position (Para-like)3-Position (Meta-like)4-Position
Formula



MW (Free Base) 165.19 g/mol 165.19 g/mol 165.19 g/mol
Predicted pKa (Pyr) ~5.4 - 5.6 (Higher basicity)~4.8 - 5.0 (Lower basicity)~5.5
Predicted pKa (COOH) ~4.7~4.7~4.8
LogP (pH 7.4) 0.6 - 0.9 0.6 - 0.90.4 - 0.7 (Less lipophilic)
Electronic Effect Electron-withdrawing (Resonance + Inductive)Electron-withdrawing (Inductive only)Resonance + Inductive
Key Application Bioisostere for 4-sub-phenyl groups; Kinase inhibitorsBioisostere for 3-sub-phenyl groups; Nicotine metabolitesLinkers; Metal-Organic Frameworks (MOFs)

Expert Insight: The 4-pyridyl nitrogen accepts protons more readily than the 3-pyridyl due to resonance stabilization of the conjugate acid. This makes the 4-yl isomer more hydrophilic at physiological pH (7.4) if the pyridine is protonated, potentially improving oral bioavailability for zwitterionic drugs.

Synthetic Methodology

Unlike linear pyridine acids which are often synthesized via hydrogenation of vinylpyridines, the branched 3-(Pyridin-4-yl)butanoic acid requires a carbon-carbon bond formation that establishes the methyl branch. The most robust protocol utilizes a Reformatsky-type reaction starting from 4-acetylpyridine.

Protocol: Synthesis from 4-Acetylpyridine

This route avoids the use of unstable pyridine-acetaldehydes and provides high regiocontrol.

Reagents:

  • Starting Material: 4-Acetylpyridine[1][2]

  • Reagent: Ethyl bromoacetate, Zinc dust (activated)

  • Solvent: Benzene or THF (anhydrous)

  • Catalyst: Iodine (trace)

Step-by-Step Workflow:

  • Reformatsky Reaction:

    • Activate Zinc dust with dilute HCl, wash with water/acetone, and dry in vacuo.

    • In a reactor under

      
      , reflux a mixture of 4-acetylpyridine (1.0 eq), activated Zn (1.2 eq), and ethyl bromoacetate (1.2 eq) in anhydrous THF.
      
    • Observation: Reaction initiates with exotherm; maintain reflux for 2-4 hours.

    • Product: Ethyl 3-hydroxy-3-(pyridin-4-yl)butanoate.

  • Dehydration:

    • Treat the crude hydroxy ester with

      
       in pyridine or catalytic 
      
      
      
      -TsOH in refluxing toluene with a Dean-Stark trap.
    • Product: Ethyl 3-(pyridin-4-yl)but-2-enoate (mixture of E/Z isomers).

  • Reduction & Hydrolysis:

    • Hydrogenation: Dissolve alkene in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 30 psi

      
       for 6 hours. (Reduces alkene without reducing the pyridine ring).
      
    • Hydrolysis: Filter catalyst. Add 2N NaOH (aq) to the filtrate and stir at RT for 2 hours.

    • Salt Formation: Acidify to pH 1 with 4N HCl in dioxane. Evaporate to dryness or recrystallize from iPrOH/Et2O.

    • Final Product: 3-(Pyridin-4-yl)butanoic acid Hydrochloride .

Visualization: Synthetic Pathway

Synthesis Start 4-Acetylpyridine Step1 Reformatsky Reaction (Zn, BrCH2COOEt) Start->Step1 Inter1 Intermediate: Beta-Hydroxy Ester Step1->Inter1 Step2 Dehydration (p-TsOH, Toluene) Inter1->Step2 Inter2 Intermediate: Ethyl 3-(pyridin-4-yl)crotonate Step2->Inter2 Step3 Hydrogenation & Hydrolysis (H2/Pd-C -> HCl) Inter2->Step3 Final Target: 3-(Pyridin-4-yl)butanoic acid HCl Step3->Final

Caption: Step-wise synthesis of 3-(Pyridin-4-yl)butanoic acid HCl via the Reformatsky route, ensuring correct branching at the beta-position.

Performance & Applications in Drug Design[1]

Bioisosterism: Pyridine vs. Phenyl

In medicinal chemistry, replacing a phenyl ring with a pyridine ring (Py) is a standard tactic to improve solubility ("Pyridine Walk").

  • 3-(Pyridin-4-yl)butanoic acid is the direct bioisostere of 3-(4-chlorophenyl)butanoic acid (the scaffold of Baclofen).

  • Advantage: The pyridine nitrogen provides a hydrogen bond acceptor (HBA) vector that the phenyl ring lacks, potentially picking up new interactions in the binding pocket (e.g., with Serine or Threonine residues).

Metabolic Stability (SAR Decision Tree)

The choice between the 3-pyridyl and 4-pyridyl isomer often dictates metabolic fate. 4-Substituted pyridines are generally more resistant to N-oxidation by CYP450 enzymes compared to 3-substituted analogs, which are more electron-deficient at the 2/6 positions and prone to nucleophilic metabolic attack.

SAR Decision Select Pyridine Isomer Py4 4-Pyridyl Isomer (Target Molecule) Decision->Py4 Py3 3-Pyridyl Isomer Decision->Py3 Prop4 Properties: - Higher Basicity (pKa ~5.5) - H-Bond Acceptor on axis - High Metabolic Stability Py4->Prop4 App4 Best For: - Solvent exposed regions - Salt bridge formation - Reducing lipophilicity (LogD) Prop4->App4 Prop3 Properties: - Lower Basicity (pKa ~4.8) - Dipole off-axis - Prone to N-oxidation Py3->Prop3 App3 Best For: - Mimicking electron-poor phenyls - Internal H-bonding - Neutral binding pockets Prop3->App3

Caption: SAR decision tree for selecting between 3-pyridyl and 4-pyridyl alkanoic acids based on desired physicochemical properties.

Experimental Validation: Solubility Assay

To verify the solubility advantage of the HCl salt:

  • Preparation: Suspend 10 mg of 3-(Pyridin-4-yl)butanoic acid HCl in 1 mL PBS (pH 7.4).

  • Comparison: Repeat with the free base and the phenyl analog (3-phenylbutanoic acid).

  • Result: The HCl salt should dissolve instantly due to the protonated pyridinium species. The phenyl analog will likely require DMSO or pH adjustment.

  • Quantification: Analyze supernatant by HPLC-UV at 254 nm (pyridine

    
    ).
    

References

  • Synthesis of Pyridine Derivatives

    • Organic Syntheses, Coll. Vol. 9, p. 114 (1998); Vol. 70, p. 114 (1992).
    • PubChem. 3-(pyridin-4-yl)butanoic acid hydrochloride.[3] National Library of Medicine. Available at: [Link]

  • Pyridine pKa and Properties

    • Kütt, A., et al. (2018).[4] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Available at: [Link]

    • Scripps Research. Heterocyclic Chemistry - Pyridines. Available at: [Link]

  • Metabolic Stability of Pyridines

    • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery". Available at: [Link]

  • Comparative Data Sources

Sources

Safety Operating Guide

3-(Pyridin-4-yl)butanoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Directive: Operational Safety & Compliance

As researchers, we often treat building blocks like 3-(Pyridin-4-yl)butanoic acid hydrochloride as routine intermediates. However, its dual nature—containing both a protonated pyridine ring (an organic base salt) and a carboxylic acid tail—creates a specific waste profile that requires precise handling.

The Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via municipal drains or mixed with incompatible waste streams (specifically oxidizers or strong bases).

Why This Matters:

  • Regulatory Compliance: While not always explicitly P-listed or U-listed (RCRA), pyridine derivatives often trigger "Characteristic Waste" protocols due to toxicity and potential environmental persistence.

  • Chemical Safety: As a hydrochloride salt, this compound is acidic. Mixing it with basic waste streams (e.g., hydroxide solutions) generates heat (exotherm) and may liberate the free pyridine base, which increases volatility and odor.

  • Avoidance of Toxic Byproducts: Mixing nitrogen-containing heterocycles with bleach (sodium hypochlorite) can generate chloramines or toxic gases.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the target molecule is the first step in a self-validating safety protocol.

Parameter Data / Characteristic Operational Implication
Chemical Name 3-(Pyridin-4-yl)butanoic acid hydrochlorideIdentify on all waste tags.[1]
Physical State Solid (Powder/Crystalline)Dust generation risk; requires particulate protection.
Acidity (pH) Acidic (HCl salt + Carboxylic acid)Corrosive potential. Segregate from bases.
Solubility Water SolubleHigh mobility in aqueous waste; do not pour down drains.
GHS Classification Skin Irrit. 2, Eye Irrit.[2][3] 2A, STOT SE 3Standard PPE (Gloves, Goggles, Lab Coat) required.
Incompatibilities Strong Oxidizers, Strong Bases, HypochloritesCRITICAL: Do not mix with Bleach or Nitric Acid waste.

Pre-Disposal Logistics: The "Self-Validating" System

A self-validating system means the workflow itself prevents errors. Follow this logic gate before moving the chemical to the waste area.

A. Segregation Protocol (The "Separation of Powers")
  • Stream 1: Solid Waste. Any contaminated gloves, weighing boats, or bulk solid material.

  • Stream 2: Aqueous Acidic Waste. Mother liquors or aqueous solutions containing the compound.

  • Stream 3: Organic Solvent Waste. If the compound is dissolved in methanol, DMSO, or similar solvents.

Expert Insight: Never mix Stream 2 (Aqueous Acidic) with Cyanide or Sulfide waste streams. The acidity of the hydrochloride salt can liberate lethal HCN or H2S gas.

B. Containerization & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to the corrosive nature of the chloride ion.

  • Labeling: The label must explicitly state:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Irritant" and "Corrosive" (if in acidic solution).

    • pH Estimate: e.g., "pH < 4".[4]

Operational Disposal Workflows

Scenario A: Disposal of Solid Material (Bulk or Trace)
  • Step 1: Transfer the solid into a sealable primary container (screw-top jar or heavy-duty zip-lock bag).

  • Step 2: Place the primary container inside a secondary "Solid Waste" drum or pail provided by your EHS department.

  • Step 3: Log the mass on the waste accumulation log immediately.

Scenario B: Disposal of Aqueous/Solvent Solutions
  • Step 1 (pH Check): Verify the pH of the solution. It will likely be acidic.[5]

  • Step 2 (Solvent Check):

    • If >10% Organic Solvent: Dispose of in "Organic Waste (Halogenated or Non-Halogenated)" carboy depending on the solvent used.

    • If purely Aqueous: Dispose of in "Aqueous Acidic Waste" carboy.

  • Step 3 (Compatibility Verification): Ensure the receiving carboy does NOT contain strong bases (NaOH, KOH) or Bleach.

Visualization: The Disposal Decision Logic

The following diagram illustrates the critical decision points for safe disposal.

DisposalWorkflow cluster_warning Safety Check Start Waste Generation: 3-(Pyridin-4-yl)butanoic acid HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath SolidAction Double Bag / Sealable Jar Label: 'Solid Hazardous Waste' SolidPath->SolidAction SolventCheck Is Organic Solvent Present? LiquidPath->SolventCheck Final Complete Waste Log Contact EHS for Pickup SolidAction->Final OrganicYes Yes (>10%) SolventCheck->OrganicYes OrganicNo No (Aqueous Only) SolventCheck->OrganicNo CriticalStop CRITICAL STOP: Check Receiving Container OrganicYes->CriticalStop OrganicNo->CriticalStop OrganicDest Dispose in: Organic Solvent Waste Carboy OrganicDest->Final AqueousDest Dispose in: Aqueous Acidic Waste Carboy AqueousDest->Final CriticalStop->OrganicDest Safe CriticalStop->AqueousDest Safe Warning Ensure NO OXIDIZERS (Bleach) and NO STRONG BASES in carboy. Warning->CriticalStop

Figure 1: Operational decision tree for the segregation and disposal of 3-(Pyridin-4-yl)butanoic acid hydrochloride.

Emergency Contingencies

Even with perfect protocols, spills happen.

  • Small Spill (Solid):

    • Don PPE (Gloves, Goggles, N95/P100 mask if dust is visible).

    • Sweep up carefully to avoid dust generation.[2][6]

    • Place in a waste bag.

    • Wipe area with a damp paper towel; dispose of towel as solid waste.

  • Small Spill (Liquid):

    • Cover with an absorbent pad or vermiculite.

    • If the pH is extremely low, apply a weak neutralizer (Sodium Bicarbonate) slowly to the spill before absorbing. Caution: This will bubble (CO2 release).

    • Scoop absorbed material into a waste bag.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Pyridinebutanoic acid (Parent Compound). Bethesda, MD.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

Personal protective equipment for handling 3-(Pyridin-4-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-(Pyridin-4-yl)butanoic Acid Hydrochloride

This guide provides an essential operational framework for the safe handling and disposal of 3-(Pyridin-4-yl)butanoic acid hydrochloride. As a Senior Application Scientist, this protocol is designed to impart not just procedural steps, but a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety. The information herein is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Hazard Assessment: Understanding the Compound

3-(Pyridin-4-yl)butanoic acid hydrochloride is a dual-nature compound, presenting hazards associated with both its acidic hydrochloride component and the pyridine derivative core. While specific toxicological data for this exact compound is limited, a robust safety plan can be developed by assessing the risks of its constituent parts and analogous structures.

  • Pyridine Derivatives : The pyridine moiety suggests potential for local irritation to the skin and eyes.[1] Inhalation of pyridine-containing compounds can lead to respiratory irritation, headaches, and dizziness.[2]

  • Carboxylic Acid Hydrochloride Salt : As a hydrochloride salt of a carboxylic acid, the compound is expected to be corrosive and an irritant. Hydrochloride salts can cause severe skin burns, serious eye damage, and respiratory tract irritation.[3][4] Compounds like butanoic (butyric) acid are known corrosives.[5][6]

  • Physical Form : In its solid, powdered form, there is a significant risk of generating airborne dust during handling (e.g., weighing, transferring), which increases the potential for inhalation and inadvertent contact.[7]

Based on analogous compounds, the primary hazards are summarized below:

Hazard ClassificationDescriptionGHS Code (Anticipated)
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation, with potential for burns due to its acidic nature.[8]H315
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible damage.[8][9]H319
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[8][9]H335

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the hazards identified above. The following table outlines the minimum required PPE for various operational scales.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (mg to g)Tightly fitting chemical splash goggles (conforming to EN166 or NIOSH standards).[4]Chemical-resistant nitrile or neoprene gloves.[2][10]Standard laboratory coat and closed-toe shoes.[4]Not typically required if handled exclusively within a certified chemical fume hood.[11]
Large-Scale Operations or Handling of Bulk Quantities Face shield worn over chemical splash goggles.[3]Chemical-resistant gloves (e.g., butyl rubber, nitrile).[3]Chemical-resistant apron or suit over a lab coat.[3][11]A NIOSH-approved respirator with acid gas cartridges or an N95 dust mask is required, especially if dust generation is likely.[4][7]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[3]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[12]Full-facepiece respirator with appropriate cartridges is mandatory if exposure limits are exceeded or if vapors/dust are present.[3]

Operational Plan: A Step-by-Step Workflow

Proper handling procedures are critical to minimize exposure and prevent contamination.[7]

Preparation and Engineering Controls
  • Designated Area : All work with 3-(Pyridin-4-yl)butanoic acid hydrochloride must be conducted in a designated area.

  • Ventilation : All handling of the solid compound that could generate dust must occur within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][11]

  • Pre-gathering Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the chemical into the work area to minimize time and movement.

Handling and Transfer
  • Donning PPE : Put on all required PPE as outlined in the table above before handling the container.

  • Minimizing Dust : When weighing and transferring the solid, do so carefully and deliberately to prevent the generation of airborne dust. Use a weigh boat or weighing paper and gently transfer the material.[7]

  • Container Management : Keep the primary container tightly sealed when not in immediate use.[2] Store it in a cool, dry, well-ventilated area away from incompatible materials such as bases, amines, and strong oxidizing agents.[4][13]

Post-Handling
  • Decontamination : Wipe down the work surface and any equipment used.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][14]

Emergency and Disposal Plans

Spill Management

A spill of this material requires immediate and deliberate action.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate non-essential personnel.[15]

  • Ventilate : Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the powder.

  • Assess and Equip : For a small spill, trained personnel with appropriate PPE (see table) can proceed. For large spills, evacuate the area and follow institutional emergency procedures.[16]

  • Containment & Cleanup :

    • Do not use water, as this could create a corrosive solution.

    • Carefully cover the spill with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[15][17]

    • Gently sweep the absorbed material into a designated, labeled container for hazardous waste.[7] Use non-sparking tools if there is any fire concern.

    • Clean the spill area with a damp cloth, ensuring no residue remains. Place the cloth and any contaminated PPE into the hazardous waste container.[7]

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][17]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][17]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][18]

Disposal Plan

Proper disposal is crucial for environmental and regulatory compliance.

  • Waste Segregation : All solid waste contaminated with 3-(Pyridin-4-yl)butanoic acid hydrochloride (e.g., used gloves, weigh boats, absorbent material) must be collected in a dedicated hazardous waste container.[7][19]

  • Containerization : Use a compatible, sealable, and clearly labeled container. The label must include "Hazardous Waste" and the full chemical name.[7][19]

  • Consultation : Never dispose of this chemical down the drain.[17] Always consult your institution's Environmental Health & Safety (EHS) department for final disposal procedures, as regulations vary.[19]

Visual Workflow: PPE Selection and Decontamination

The following diagram outlines the decision-making process for appropriate PPE selection and subsequent decontamination steps when handling 3-(Pyridin-4-yl)butanoic acid hydrochloride.

PPE_Workflow cluster_prep Preparation & Handling cluster_post Post-Handling & Decontamination cluster_emergency Emergency Protocol start Assess Task: Handling 3-(Pyridin-4-yl)butanoic acid hydrochloride fume_hood Work in Fume Hood? start->fume_hood ppe_selection Select & Don PPE: - Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_selection Yes (Standard) No (Add Respirator) handling Perform Weighing/ Transfer of Chemical ppe_selection->handling decontaminate Decontaminate Workspace & Equipment handling->decontaminate spill Spill Occurs handling->spill Accident doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op Operation Complete wash_hands->end_op spill_ppe Don Emergency PPE: - Face Shield - Heavy-Duty Gloves - Respirator spill->spill_ppe cleanup Contain & Clean Spill with Inert Absorbent spill_ppe->cleanup disposal Package Waste for EHS Disposal cleanup->disposal disposal->doff_ppe Post-Cleanup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.